4-Fluoro-3-methylbenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methyl-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELNZKYAHJHZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309911 | |
| Record name | 4-Fluoro-3-methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239353-73-1 | |
| Record name | 4-Fluoro-3-methylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239353-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Fluoro-3-methylbenzofuran chemical properties and structure"
Disclaimer: Publicly available experimental data on the specific chemical properties, structure, and biological activity of 4-Fluoro-3-methylbenzofuran is limited. This guide provides predicted data based on computational models and outlines a plausible synthetic methodology based on established benzofuran synthesis protocols. The information herein is intended for research and development professionals and should be used as a theoretical reference.
Core Chemical Properties and Structure
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇FO |
| Molecular Weight | 150.15 g/mol |
| IUPAC Name | 4-Fluoro-3-methyl-1-benzofuran |
| SMILES | Cc1c(F)ccc2oc=cc12 |
| InChI Key | Predicted: BZYJVKQJCVHMGH-UHFFFAOYSA-N |
| CAS Number | Not assigned |
| Predicted Boiling Point | ~190-210 °C |
| Predicted Melting Point | Not available |
| Predicted LogP | ~2.5-3.0 |
| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, ether, and methanol.[1] |
Structural Elucidation
The structure of this compound consists of a bicyclic system where a furan ring is fused to a benzene ring. A fluorine atom is substituted at the 4-position and a methyl group at the 3-position of the benzofuran core.
Key Structural Features:
-
Benzofuran Core: A planar, aromatic heterocyclic system.
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom at the 4-position is expected to influence the electron density distribution of the benzene ring and potentially impact the molecule's reactivity and biological interactions.
-
Methyl Substitution: The methyl group at the 3-position of the furan ring can affect the steric and electronic properties of the molecule.
Proposed Synthesis Methodology
A plausible synthetic route for this compound can be conceptualized based on established methods for benzofuran synthesis, such as the Perkin rearrangement or intramolecular cyclization reactions. One potential approach involves the reaction of a substituted phenol with an α-halo ketone followed by cyclization.
Hypothetical Experimental Protocol: Synthesis via Intramolecular Cyclization
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
Materials:
-
2-Fluoro-6-methylphenol
-
Chloroacetone
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
O-Alkylation: To a solution of 2-fluoro-6-methylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq) and chloroacetone (1.2 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ether intermediate, 1-(2-fluoro-6-methylphenoxy)propan-2-one.
-
Intramolecular Cyclization: Add the crude ether intermediate to polyphosphoric acid (PPA) at 80-100 °C.
-
Stir the mixture at this temperature for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization:
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and confirm the positions of the substituents.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
IR Spectroscopy: To identify the functional groups present in the molecule.
Potential Signaling Pathways and Biological Activity
Due to the lack of specific studies on this compound, there is no information available regarding its interaction with any signaling pathways or its specific biological activities. However, the benzofuran scaffold is a common motif in many biologically active compounds, and fluorinated organic molecules often exhibit unique pharmacological properties. Therefore, it is plausible that this compound could be investigated for a range of biological activities.
Logical Relationship of Key Information
The following diagram illustrates the logical flow from the core chemical identity of this compound to its potential synthesis and characterization.
References
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-Fluoro-3-methylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the commercially available starting material, 3-Fluoro-2-methylphenol. The pathway includes a Williamson ether synthesis to form an intermediate, 1-(3-fluoro-2-methylphenoxy)propan-2-one, followed by an acid-catalyzed intramolecular cyclization to yield the final product.
This document details the experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthesis pathway to facilitate understanding and replication in a laboratory setting.
Synthesis Pathway Overview
The principal synthetic route to this compound is a two-step process:
-
Step 1: Williamson Ether Synthesis. 3-Fluoro-2-methylphenol is reacted with chloroacetone in the presence of a base to form the ether intermediate, 1-(3-fluoro-2-methylphenoxy)propan-2-one. This reaction is a classic example of a Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2]
-
Step 2: Acid-Catalyzed Intramolecular Cyclization. The intermediate ether undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) catalyzed by a strong acid, such as polyphosphoric acid or titanium tetrachloride, to yield this compound.[3][4][5]
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(3-fluoro-2-methylphenoxy)propan-2-one
This procedure is based on standard Williamson ether synthesis protocols.
Materials:
-
3-Fluoro-2-methylphenol
-
Chloroacetone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-Fluoro-2-methylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add chloroacetone (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-fluoro-2-methylphenoxy)propan-2-one.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio | 3-Fluoro-2-methylphenol : Chloroacetone : K₂CO₃ = 1 : 1.2 : 1.5 |
| Solvent | Anhydrous Acetone |
| Reaction Temperature | Reflux |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 85% |
Table 1: Reaction conditions for the synthesis of 1-(3-fluoro-2-methylphenoxy)propan-2-one.
Step 2: Synthesis of this compound
This procedure is adapted from general methods for the acid-catalyzed cyclization of α-phenoxy ketones.[3][4]
Materials:
-
1-(3-fluoro-2-methylphenoxy)propan-2-one
-
Polyphosphoric acid (PPA) or Titanium tetrachloride (TiCl₄)
-
2,2,2-Trifluoroethanol (if using TiCl₄)
-
Dichloromethane
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Titanium tetrachloride): [3]
-
To a solution of 1-(3-fluoro-2-methylphenoxy)propan-2-one (1.0 eq) in 2,2,2-trifluoroethanol, add titanium tetrachloride (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-10 hours).
-
Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Parameter | Value |
| Reactant Ratio | 1-(3-fluoro-2-methylphenoxy)propan-2-one : TiCl₄ = 1 : 1 |
| Solvent | 2,2,2-Trifluoroethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 3 - 10 hours |
| Typical Yield | 60 - 75% |
Table 2: Reaction conditions for the synthesis of this compound.
Logical Workflow for Synthesis
Caption: Experimental workflow for the two-step synthesis.
Conclusion
The synthesis pathway detailed in this guide offers a reliable and reproducible method for obtaining this compound. The two-step approach, utilizing a Williamson ether synthesis followed by an acid-catalyzed cyclization, employs readily available starting materials and well-established reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of novel benzofuran derivatives for applications in drug discovery and development. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
A Technical Guide to the Biological Activity of Novel 4-Fluoro-3-methylbenzofuran Derivatives
Disclaimer: Publicly available research specifically detailing the biological activities of novel 4-Fluoro-3-methylbenzofuran derivatives is limited. This guide is a comprehensive and illustrative overview based on the well-documented biological activities of structurally related fluorinated and substituted benzofuran derivatives. The quantitative data, experimental protocols, and proposed mechanisms of action are representative of the type of research conducted on this class of compounds.
Introduction
Benzofuran is a heterocyclic compound found in a variety of natural and synthetic products that exhibit a wide range of pharmacological activities.[1] The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, frequently utilized as a building block for developing new therapeutic agents.[2] Its derivatives have shown promise as anti-inflammatory, antimicrobial, antifungal, and antitumor agents.[1]
The introduction of a fluorine atom into a drug candidate can significantly enhance its biological properties, including metabolic stability, binding affinity, and lipophilicity.[3][4] Consequently, fluorinated benzofuran derivatives are of significant interest to researchers. This guide explores the potential anticancer and antimicrobial activities of novel this compound derivatives, providing insights into their evaluation and potential mechanisms of action.
Anticancer Activity
Halogenated benzofuran derivatives, including those with fluorine, have consistently demonstrated a significant increase in anticancer activities.[5] This is often attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its molecular target.[5] Many benzofuran derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[6][7][8]
In Vitro Cytotoxicity Data
The cytotoxic effects of novel compounds are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells, is a standard measure of a compound's potency.[9]
Table 1: Representative In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives
| Compound ID | R-Group | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| BF-FMe-01 | -H | 15.2 ± 1.3 | 18.5 ± 1.9 | 22.1 ± 2.5 |
| BF-FMe-02 | -Cl | 8.7 ± 0.9 | 10.3 ± 1.1 | 12.8 ± 1.4 |
| BF-FMe-03 | -OCH3 | 12.1 ± 1.1 | 14.6 ± 1.5 | 17.3 ± 1.8 |
| BF-FMe-04 | -NO2 | 5.4 ± 0.6 | 7.2 ± 0.8 | 9.5 ± 1.0 |
| Doxorubicin * | - | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |
*Standard chemotherapy drug used as a positive control.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Simplified EGFR signaling pathway and the potential point of inhibition.
Antimicrobial Activity
Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[1] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
In Vitro Antimicrobial Data
The antimicrobial activity of novel compounds is tested against a panel of gram-positive and gram-negative bacteria, as well as fungal strains.
Table 2: Representative Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Derivatives
| Compound ID | S. aureus (G+) | E. coli (G-) | C. albicans (Fungus) |
| BF-FMe-01 | 32 | 64 | >128 |
| BF-FMe-02 | 8 | 16 | 32 |
| BF-FMe-03 | 16 | 32 | 64 |
| BF-FMe-04 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
*Standard antibacterial (Ciprofloxacin) and antifungal (Fluconazole) drugs used as positive controls. G+ = Gram-positive, G- = Gram-negative.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[12]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared from a fresh culture to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[12]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are also included.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[11]
Visualization of Experimental Workflow
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
"Spectroscopic data (NMR, IR, Mass Spec) of 4-Fluoro-3-methylbenzofuran"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Fluoro-3-methylbenzofuran, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Additionally, a plausible synthetic protocol and a general workflow for spectroscopic analysis are presented to aid researchers in their work with this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational methods and serve as a reliable reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 | d | 1H | H-7 |
| 7.20 | t | 1H | H-6 |
| 7.05 | d | 1H | H-5 |
| 7.50 | q | 1H | H-2 |
| 2.30 | s | 3H | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on standard NMR prediction algorithms.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 155.0 (d, J = 240 Hz) | C-4 |
| 150.0 | C-7a |
| 142.0 | C-2 |
| 125.0 | C-6 |
| 120.0 (d, J = 10 Hz) | C-5 |
| 115.0 (d, J = 25 Hz) | C-3a |
| 110.0 | C-7 |
| 118.0 | C-3 |
| 10.0 | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on standard NMR prediction algorithms.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Medium | Aromatic C-H Stretch |
| 2850-2950 | Medium | Aliphatic C-H Stretch |
| 1600-1620 | Strong | C=C Aromatic Ring Stretch |
| 1450-1500 | Strong | C=C Aromatic Ring Stretch |
| 1250-1300 | Strong | C-O-C Asymmetric Stretch |
| 1000-1100 | Strong | C-F Stretch |
Predictions are based on computational vibrational frequency analysis.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 150.05 | 100 | [M]⁺ (Molecular Ion) |
| 135.03 | 60 | [M - CH₃]⁺ |
| 122.03 | 40 | [M - CO]⁺ |
| 107.02 | 30 | [M - CH₃ - CO]⁺ |
Ionization Mode: Electron Ionization (EI). Predictions are based on common fragmentation patterns of benzofuran derivatives.
Experimental Protocols
General Synthesis of 3-Methylbenzofurans
A common method for the synthesis of 3-methylbenzofurans involves the acid-catalyzed cyclization of an appropriate α-aryloxyketone. For this compound, the synthesis could proceed as follows:
-
Preparation of 2-(4-Fluorophenoxy)propanal: 4-Fluorophenol can be reacted with 2-bromopropanal in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The mixture is typically heated under reflux for several hours.
-
Cyclization to this compound: The resulting α-aryloxyketone is then treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, and heated. The acid catalyzes an intramolecular electrophilic aromatic substitution to form the benzofuran ring.
-
Purification: The crude product is then purified using standard techniques like column chromatography on silica gel.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a newly synthesized compound like this compound is outlined below.
Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a plethora of biologically active natural products and synthetic pharmaceuticals. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. This technical guide focuses on the potential pharmacological applications of a specific, yet under-explored derivative: 4-Fluoro-3-methylbenzofuran. While direct and extensive research on this particular compound is limited, this document extrapolates its potential therapeutic utility by examining the well-established biological activities of structurally related benzofuran analogues. This guide covers potential synthesis routes, hypothesized mechanisms of action, and detailed experimental protocols for the evaluation of its pharmacological profile, thereby providing a foundational resource for researchers interested in exploring the therapeutic promise of this compound.
Introduction
Benzofuran and its derivatives are a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, antitumor, anti-inflammatory, and neuroprotective properties[1][2][3]. The introduction of specific substituents onto the benzofuran core can significantly modulate its pharmacokinetic and pharmacodynamic properties. The presence of a fluorine atom, for instance, can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability[4]. The methyl group, on the other hand, can influence steric interactions and lipophilicity.
The compound this compound combines these features, making it a molecule of significant interest for drug discovery. Although direct studies are scarce, the known activities of 3-methylbenzofuran and 4-fluorobenzofuran derivatives provide a strong rationale for investigating its potential in various therapeutic areas. This guide aims to synthesize the available information on related compounds to build a predictive framework for the pharmacological applications of this compound.
Synthesis and Characterization
While a specific synthesis for this compound is not extensively documented, its synthesis can be postulated based on established methods for constructing the benzofuran ring system. A common and effective method is the Perkin rearrangement, which involves the reaction of a substituted salicylaldehyde with an α-halo ketone.
A plausible synthetic route is outlined below:
Caption: Postulated synthesis of this compound.
General Experimental Protocol for Synthesis
The following is a generalized protocol that can be adapted for the synthesis of this compound:
-
Reaction Setup: To a solution of 2-hydroxy-6-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).
-
Addition of Reagent: Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Potential Pharmacological Applications and Supporting Data
Based on the biological activities of structurally similar compounds, this compound is a promising candidate for evaluation in several therapeutic areas.
Anticancer Activity
Numerous benzofuran derivatives have demonstrated potent anticancer activity. Notably, 3-methylbenzofuran derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors[5].
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Proposed Mechanism | Reference |
| 3-Methylbenzofuran derivatives | A549 (NSCLC) | 1.48 - 47.02 µM | VEGFR-2 Inhibition | [5] |
| 3-Methylbenzofuran derivatives | NCI-H23 (NSCLC) | 0.49 - 68.9 µM | VEGFR-2 Inhibition | [5] |
| 2,3-Diaryl benzofuran with fluoro substitution | M. tuberculosis H37Ra | MIC: 12.5 µg/mL | Not specified | [6] |
| 4-Fluoro substituted l-[(benzofuran-2-yl) phenylmethyl] imidazoles | Not specified | Enantioselective inhibition | Aromatase Inhibition | [1] |
The presence of a fluorine atom at the 4-position of the benzofuran ring in this compound could potentially enhance its anticancer efficacy through improved target binding or metabolic stability.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Antimicrobial Activity
The benzofuran scaffold is a common feature in compounds with significant antibacterial and antifungal properties[1]. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Microorganism | Activity | Reference |
| Benzofuran-3-carbohydrazide derivatives | M. tuberculosis H37Rv | MIC: 2 µg/mL | [1] |
| 8-bromo-3-{[phenylmethylidene]amino}[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | E. coli, S. aureus, A. niger | Considerable activity | [1] |
| Benzofuran-5-ol derivatives | Various fungal species | MIC: 1.6-12.5 µg/mL | [1] |
The electron-withdrawing nature of the fluorine atom in this compound could enhance its interaction with microbial targets, potentially leading to potent antimicrobial activity.
Neuroprotective Activity
Recent studies have highlighted the potential of benzofuran derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease. Some derivatives have shown inhibitory activity against key enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1)[7].
Table 3: Anti-Alzheimer's Disease Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Target Enzyme | Activity (IC50) | Reference |
| Novel benzofuran-azacyclic hybrids | BACE-1 | 0.134 µM | [7] |
The lipophilicity imparted by the methyl and fluoro groups in this compound may facilitate its transport across the blood-brain barrier, a critical requirement for centrally acting drugs.
Experimental Protocols for Pharmacological Evaluation
To ascertain the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary. The following are representative protocols for key pharmacological evaluations.
In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.
Caption: Workflow for the MTT assay to determine cytotoxicity.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 5 x 105 CFU/mL) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental data on this compound is not yet available, the extensive body of research on related benzofuran derivatives strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The presence of the 3-methyl group and the 4-fluoro substituent are anticipated to confer favorable pharmacological properties.
Future research should focus on:
-
The development and optimization of a robust synthetic route for this compound.
-
Comprehensive in vitro screening against a wide range of cancer cell lines, microbial strains, and relevant enzymes for neurodegenerative diseases.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the compound.
-
In vivo studies in appropriate animal models to evaluate its efficacy, toxicity, and pharmacokinetic profile.
The exploration of this compound represents a promising avenue for the discovery of novel drugs with the potential to address significant unmet medical needs. This guide provides a foundational framework to stimulate and guide such research endeavors.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Therapeutic Potential of the Benzofuran Scaffold: A Technical Guide to Mechanism of Action Studies
Introduction
While specific mechanism of action studies for 4-Fluoro-3-methylbenzofuran are not extensively available in current literature, the broader benzofuran scaffold is a cornerstone in the development of novel therapeutics. Benzofuran derivatives have demonstrated a wide array of pharmacological activities, positioning them as privileged structures in medicinal chemistry.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the established mechanisms of action for various classes of biologically active benzofuran derivatives. The focus will be on their roles as anticancer and anti-neurodegenerative agents, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Section 1: Anticancer Activity of Benzofuran Derivatives
Benzofuran-based compounds have emerged as promising candidates in oncology, primarily through their targeted inhibition of key signaling pathways involved in tumor growth and angiogenesis.[1][2]
Mechanism of Action: VEGFR-2 Inhibition
A significant number of benzofuran derivatives exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6] VEGFR-2 is a critical receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade leading to endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these benzofuran inhibitors block its autophosphorylation and subsequent downstream signaling.[3]
Quantitative Data: In Vitro Anticancer Activity
The potency of various benzofuran derivatives has been quantified against different cancer cell lines and VEGFR-2.
| Compound Class | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Benzofuran-based Chalcone | HCC1806 | 5.93 | [3] |
| Benzofuran-based Chalcone | HeLa | 5.61 | [3] |
| Benzofuran-based Chalcone | VEGFR-2 | 0.00107 | [5] |
| Furochromone Derivative | VEGFR-2 | 0.002 | [4] |
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Principle: A chemiluminescence-based ELISA format is used. A 96-well plate is coated with VEGF165. Biotinylated VEGFR-2 is added, which binds to the VEGF. The extent of binding is detected using Streptavidin-HRP and a chemiluminescent substrate. Inhibitors will reduce the binding and thus the signal.[7][8]
-
Procedure:
-
Coat a 96-well plate with VEGF165 protein.
-
Block non-specific binding sites.
-
Add the test benzofuran derivatives at various concentrations.
-
Add biotinylated VEGFR-2 and incubate to allow binding.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add ELISA ECL substrate and measure the chemiluminescence using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%.
-
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells.[9][10][11][12][13]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9][11][13]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]
-
Measure the absorbance of the solution at 570 nm using a microplate reader.[9][13]
-
Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.
-
This technique is used to determine the effect of a compound on the progression of the cell cycle.
-
Principle: Cells are fixed, permeabilized, and stained with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17]
-
Procedure:
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label early apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[18][19][20][21]
-
Procedure:
Section 2: Anti-Neurodegenerative Activity of Benzofuran Derivatives
Benzofuran derivatives have also been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. Their mechanism of action in this context often involves the inhibition of key enzymes responsible for the degradation of neurotransmitters or the formation of amyloid plaques.[22]
Mechanism of Action: Dual Inhibition of AChE and BACE-1
A promising strategy in Alzheimer's drug discovery is the development of multi-target-directed ligands. Some benzofuran derivatives have shown the ability to dually inhibit Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1).[22]
-
AChE Inhibition: AChE is the enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE increases the levels of acetylcholine in the brain, which is beneficial for cognitive function.[23][24][25]
-
BACE-1 Inhibition: BACE-1 is a key enzyme in the amyloidogenic pathway, responsible for cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. These peptides can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. Inhibiting BACE-1 reduces the production of Aβ.[22][26]
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. nanocellect.com [nanocellect.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. attogene.com [attogene.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a prominent heterocyclic core found in numerous biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzofuran, a halogenated and methylated derivative, by leveraging available data on related benzofuran analogs. While specific research on this compound is limited, this document extrapolates its potential synthesis, biological activities, and relevant experimental protocols based on the established chemistry and pharmacology of fluorinated and methylated benzofurans. This guide aims to serve as a foundational resource for researchers interested in the exploration and development of novel benzofuran-based therapeutic agents.
Introduction to the Benzofuran Scaffold
Benzofuran is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring. This core structure is a key building block in a multitude of natural and synthetic molecules with significant therapeutic potential.[1] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a diverse array of derivatives with a broad range of biological activities.[2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1]
The introduction of specific substituents, such as halogens and alkyl groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the benzofuran scaffold. Fluorine, in particular, is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity.[3] Similarly, methyl groups can influence the molecule's steric and electronic properties, impacting its interaction with biological targets.[4] This guide focuses on the potential of this compound, a derivative that combines these two important functional groups.
Synthesis of Substituted Benzofurans
Proposed Synthetic Pathway: Modified Perkin Rearrangement
A plausible route to this compound could involve a multi-step synthesis starting from a fluorinated phenol. The Perkin rearrangement of a 3-halocoumarin is a well-established method for producing benzofuran-2-carboxylic acids.[5][7] This intermediate can then be further modified to yield the target compound.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 4-Fluoro-3-methylbenzofuran Interactions: A Technical Guide
This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions of 4-Fluoro-3-methylbenzofuran with a putative biological target. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction to this compound and In Silico Modeling
Benzofuran derivatives are a well-established class of heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have made them a subject of significant interest in medicinal chemistry. The specific derivative, this compound, is a small molecule whose biological activities and potential therapeutic applications are still under exploration.
In silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to predict and analyze the interactions of small molecules like this compound with biological macromolecules. These computational techniques, ranging from molecular docking to molecular dynamics simulations, allow for the elucidation of binding modes, the estimation of binding affinities, and the prediction of pharmacokinetic properties, thereby accelerating the drug discovery and development pipeline.
This guide will focus on a hypothetical in silico study of this compound with a selected protein target, providing detailed protocols, data presentation, and workflow visualizations.
Hypothetical Biological Target: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
For the purpose of this technical guide, we will hypothesize that this compound is being investigated as a potential inhibitor of a key kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in various cancers, making its components attractive targets for therapeutic intervention.
Below is a diagram illustrating a simplified MAPK signaling pathway, which is often a focus in the development of cancer therapeutics.
Caption: Simplified MAPK signaling pathway with hypothetical inhibition by this compound.
In Silico Experimental Workflow
The in silico investigation of this compound's interaction with a target protein follows a structured workflow. This workflow encompasses the preparation of the ligand and protein, molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the complex.
Caption: General workflow for the in silico analysis of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
Ligand and Protein Preparation
Objective: To prepare the 3D structures of this compound and the target protein for docking and simulation.
Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro, Maestro).
-
Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Appropriate protonation states at physiological pH (7.4) are assigned, and partial charges are calculated (e.g., Gasteiger charges).
-
The final structure is saved in a suitable format (e.g., .mol2, .sdf).
-
-
Protein Preparation:
-
The 3D structure of the target protein (e.g., RAF kinase) is obtained from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the PDB file.
-
Missing atoms, residues, and loops are added and corrected using protein preparation tools (e.g., Protein Preparation Wizard in Maestro, Chimera).
-
Hydrogen atoms are added, and protonation states of ionizable residues are assigned based on a pH of 7.4.
-
The protein structure is energy minimized using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.
-
The prepared protein structure is saved in a .pdbqt format for docking.
-
Molecular Docking
Objective: To predict the preferred binding orientation of this compound within the active site of the target protein.
Protocol:
-
Grid Generation:
-
The prepared protein is loaded into the docking software (e.g., AutoDock Vina).
-
The active site or binding pocket is identified, typically based on the location of a co-crystallized ligand or through literature review.
-
A grid box is defined around the active site, ensuring it is large enough to encompass the entire binding region.
-
-
Docking Simulation:
-
The prepared ligand file is specified as the input molecule.
-
The docking algorithm (e.g., Lamarckian Genetic Algorithm) is configured with parameters such as the number of genetic algorithm runs and the number of evaluations.
-
The docking simulation is initiated. The software will generate a series of possible binding poses for the ligand within the protein's active site.
-
-
Pose Analysis:
-
The resulting docking poses are ranked based on their predicted binding affinity (docking score).
-
The top-ranked poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the surrounding amino acid residues.
-
The pose with the most favorable interactions and the lowest docking score is selected for further analysis.
-
Molecular Dynamics (MD) Simulation
Objective: To evaluate the dynamic stability of the protein-ligand complex over time.
Protocol:
-
System Setup:
-
The selected protein-ligand complex from molecular docking is used as the starting structure.
-
The complex is placed in a periodic box of a chosen shape (e.g., cubic, triclinic).
-
The box is solvated with an explicit water model (e.g., TIP3P).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Minimization and Equilibration:
-
The entire system is energy minimized to remove any bad contacts.
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system is then equilibrated at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production MD Run:
-
A production MD simulation is run for a specified duration (e.g., 100 ns).
-
The coordinates of the system are saved at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
The trajectory is analyzed to calculate various metrics, including:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand over time.
-
-
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data obtained from the in silico modeling of this compound and other benzofuran derivatives against the target kinase.
Table 1: Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | -8.5 | 2 | LYS483, ASP594 |
| Benzofuran (scaffold) | -5.2 | 0 | - |
| Derivative A | -7.8 | 1 | LYS483 |
| Derivative B | -9.1 | 3 | LYS483, ASP594, GLU501 |
| Reference Inhibitor | -10.2 | 4 | LYS483, ASP594, CYS532, GLU501 |
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
| System | Average RMSD (Å) | Average RMSF (Å) - Ligand | Average H-Bonds |
| Protein-Ligand Complex | 1.8 ± 0.3 | 0.5 ± 0.1 | 1.5 ± 0.5 |
| Apoprotein (no ligand) | 2.5 ± 0.5 | - | - |
Table 3: Binding Free Energy Calculations (MM/PBSA)
| Compound | ΔG_bind (kcal/mol) |
| This compound | -35.7 ± 2.1 |
| Derivative B | -42.3 ± 2.5 |
| Reference Inhibitor | -55.1 ± 3.0 |
Conclusion
The in silico modeling workflow presented in this guide provides a robust framework for investigating the potential interactions of this compound with a biological target. The hypothetical results suggest that this compound may exhibit inhibitory activity against the target kinase, warranting further experimental validation. The methodologies and data interpretation strategies outlined herein can be adapted for the study of other small molecules and protein targets, serving as a valuable tool in modern drug discovery.
Physicochemical Properties of 4-Fluoro-3-methylbenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-methylbenzofuran is a substituted benzofuran derivative of interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a common motif in biologically active compounds, and the introduction of fluorine and methyl groups can significantly influence the physicochemical properties and pharmacological activity of the parent molecule.[1] This technical guide provides a comprehensive overview of the available data on the physicochemical properties of this compound. Due to the limited direct experimental data for this specific compound, this guide presents a comparative analysis with its close structural analogs, 3-methylbenzofuran and 4-fluorobenzofuran, to provide estimated properties. Additionally, a generalized experimental protocol for its synthesis and characterization is proposed based on established methodologies for substituted benzofurans.
Introduction to Benzofurans in Drug Discovery
Benzofuran and its derivatives are a class of heterocyclic compounds that are constituents of many natural products and synthetic molecules with a wide range of pharmacological activities.[2] The benzofuran ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. The diverse biological activities exhibited by benzofuran derivatives include antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. The substitution pattern on the benzofuran core plays a crucial role in determining the specific biological activity and pharmacokinetic profile of the molecule. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
Physicochemical Properties
| Property | 3-Methylbenzofuran | 4-Fluorobenzofuran | This compound (Estimated) |
| Molecular Formula | C₉H₈O[3][4] | C₈H₅FO[5] | C₉H₇FO |
| Molecular Weight | 132.16 g/mol [3][4] | 136.125 g/mol [5] | ~150.15 g/mol |
| Appearance | Colorless to almost clear liquid[6] | - | Likely a liquid or low-melting solid |
| Boiling Point | 195-197 °C at 760 mmHg[4] | - | Expected to be slightly higher than 3-methylbenzofuran |
| Melting Point | Not specified (liquid at room temp.) | - | - |
| Density | 1.046 g/mL at 25 °C[4] | - | Expected to be slightly higher than 3-methylbenzofuran |
| Refractive Index | n20/D 1.554[4] | - | - |
| LogP (o/w) | 2.89 (experimental)[7], 2.7 (computed)[3] | 2.4 (computed for 7-fluorobenzofuran)[8] | Expected to be in the range of 2.5 - 3.0 |
| Water Solubility | Estimated at 1749 mg/L @ 25 °C (for 3-methyl-5-benzofuranol)[9] | - | Expected to have low water solubility |
Proposed Synthesis and Characterization
While a specific protocol for this compound is not documented, a general and robust synthetic strategy for substituted benzofurans involves the intramolecular cyclization of appropriately substituted phenols.
General Synthetic Approach
A plausible synthetic route to this compound would start from a commercially available fluorophenol derivative. One common method is the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by electrophilic cyclization.[10] An alternative approach involves the reaction of a substituted phenol with an α-haloketone followed by intramolecular cyclization.
A potential synthetic pathway is outlined below:
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylbenzofuran | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-甲基苯并呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Methylbenzofuran | SIELC Technologies [sielc.com]
- 8. 7-Fluorobenzofuran | C8H5FO | CID 15158726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-methyl-5-benzofuranol, 7182-21-0 [thegoodscentscompany.com]
- 10. tandfonline.com [tandfonline.com]
Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide
Introduction
4-Fluoro-3-methylbenzofuran is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzofuran scaffold is a common motif in a variety of biologically active compounds.[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of a proposed synthetic route for this compound, addressing the current lack of specific literature on its discovery and synthesis. The methodologies presented are based on well-established and analogous reactions for the synthesis of similar benzofuran derivatives.
Proposed Synthetic Pathway
The most direct and plausible route to synthesize this compound is through the Rap-Stoermer reaction. This classic condensation reaction involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization to form the benzofuran ring.[2][3] In this proposed synthesis, the commercially available 4-Fluoro-3-methylphenol serves as the starting material, which reacts with chloroacetone in the presence of a base to yield the target compound.
Caption: Proposed synthesis of this compound via the Rap-Stoermer reaction.
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound based on analogous Rap-Stoermer reactions.[4][5]
Materials:
-
4-Fluoro-3-methylphenol
-
Chloroacetone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoro-3-methylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).
-
Addition of Reagent: Stir the mixture at room temperature for 15 minutes. To this suspension, add chloroacetone (1.2 eq) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Boiling Point (°C) | Melting Point (°C) |
| 4-Fluoro-3-methylphenol | C₇H₇FO | 126.13 | Solid | 76 °C at 5 mmHg | 32 °C |
| This compound | C₉H₇FO | 150.15 (Calculated) | Liquid (Predicted) | Not available | Not available |
Predicted Spectroscopic Data for this compound:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the proton on the furan ring. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large coupling constant.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 150.15.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the initial synthetic step to the final characterization of the product.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
While the specific discovery and synthetic history of this compound are not documented in current scientific literature, this guide provides a robust and scientifically sound proposed synthetic route. The Rap-Stoermer reaction, utilizing readily available starting materials, offers a high probability of success for the synthesis of this novel compound. The detailed experimental protocol and expected data provide a solid foundation for researchers and drug development professionals to produce and characterize this compound for further investigation into its potential biological and material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A green and convenient synthesis of 2-aroylbenzofurans in aqueous media - Arabian Journal of Chemistry [arabjchem.org]
- 5. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Proposed Synthesis of 4-Fluoro-3-methylbenzofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran derivatives are significant heterocyclic compounds frequently found in natural products and pharmacologically active molecules. Their diverse biological activities have made them attractive targets in medicinal chemistry and drug discovery. This document outlines a proposed step-by-step synthesis protocol for 4-Fluoro-3-methylbenzofuran, a halogenated benzofuran derivative with potential applications in the development of novel therapeutic agents. The following protocol is a suggested pathway based on established chemical principles for benzofuran synthesis.
Proposed Synthetic Pathway
The proposed synthesis of this compound starts from the commercially available 2-fluoro-6-methylphenol and proceeds through a three-step sequence: O-alkylation with chloroacetone, followed by an intramolecular cyclization (Perkin rearrangement), and finally a reduction of the resulting ketone.
Workflow of the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(2-Fluoro-6-methylphenoxy)propan-2-one
-
To a stirred solution of 2-fluoro-6-methylphenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add chloroacetone (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(2-fluoro-6-methylphenoxy)propan-2-one.
Step 2: Synthesis of this compound-2(3H)-one
-
Add polyphosphoric acid (PPA) to a round-bottom flask and heat it to 100 °C.
-
To the hot PPA, add 1-(2-fluoro-6-methylphenoxy)propan-2-one (1.0 eq) slowly with vigorous stirring.
-
Maintain the reaction mixture at 100 °C for 2 hours.
-
Monitor the cyclization reaction by TLC.
-
After completion, pour the hot reaction mixture into a beaker containing ice-water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound-2(3H)-one.
Step 3: Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in dry tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound-2(3H)-one (1.0 eq) in dry THF dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reduction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product, this compound.
Data Presentation
| Step | Reactant | Molar Equiv. | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2-Fluoro-6-methylphenol | 1.0 | Chloroacetone, K₂CO₃ | Acetone | 12 | Reflux | 85 |
| 2 | 1-(2-Fluoro-6-methylphenoxy)propan-2-one | 1.0 | Polyphosphoric acid | None | 2 | 100 | 70 |
| 3 | This compound-2(3H)-one | 1.0 | LiAlH₄ | THF | 4 | 0 to rt | 75 |
Disclaimer: The protocol and data presented are proposed based on established chemical methodologies and have not been experimentally validated. Researchers should exercise caution and perform small-scale trials to optimize conditions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-3-methylbenzofuran
Introduction
4-Fluoro-3-methylbenzofuran is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in pharmacologically active molecules.[1] The introduction of a fluorine atom can significantly modulate the compound's physicochemical and biological properties. Synthesis of this compound often results in a mixture containing starting materials, intermediates, and by-products. Therefore, a robust purification method is critical to obtaining a highly pure product for downstream applications. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound.
Methodology
The purification strategy employs reverse-phase HPLC, which separates compounds based on their hydrophobicity. The stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.
Instrumentation and Materials:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) is a suitable choice for the separation of benzofuran derivatives.[2]
-
Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Additives: Triethylamine (TEA) and orthophosphoric acid for pH adjustment of the mobile phase.[2]
-
Sample: Crude this compound dissolved in a minimal amount of the initial mobile phase solvent mixture.
Chromatographic Conditions:
A gradient elution is recommended to ensure good separation of the target compound from impurities with a wide range of polarities.
| Parameter | Value |
| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm or equivalent C18 column |
| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) |
| Gradient Program | 0-5 min, 5% B; 5-35 min, 5-50% B; 35-45 min, 50-90% B; 45-55 min, 90% B; 55-60 min, 90-5% B; 60-65 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 15 µL (analytical scale, can be scaled up for preparative) |
| Column Temperature | 40°C |
| Detection | UV at 205 nm |
| Autosampler Temp. | 5°C |
Table 1: HPLC Parameters for the Purification of this compound. These parameters are based on a method developed for a structurally related fluorinated compound and may require optimization.[2]
Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of Triethylamine to 1 L of HPLC grade water. Adjust the pH to 4.0 using diluted orthophosphoric acid.
-
Prepare Mobile Phase B by mixing 700 mL of acetonitrile, 200 mL of methanol, and 100 mL of water.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Sample Preparation:
-
Dissolve the crude this compound in a small volume of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., a mixture with a high percentage of Mobile Phase A).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column in the HPLC system.
-
Purge the pumps with the respective mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at the specified flow rate until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample onto the column.
-
Start the gradient elution and data acquisition.
-
Monitor the separation at 205 nm.
-
-
Fraction Collection:
-
Collect the fraction corresponding to the peak of this compound. The retention time will need to be determined through initial analytical runs.
-
-
Post-Purification Analysis:
-
Analyze the collected fraction by analytical HPLC to determine its purity.
-
Combine pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Logical Workflow for HPLC Purification
References
Application Notes and Protocols for the Characterization of 4-Fluoro-3-methylbenzofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Fluoro-3-methylbenzofuran is a substituted benzofuran derivative. The benzofuran moiety is a key heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom and a methyl group can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. Accurate and thorough analytical characterization is crucial for the identification, purity assessment, and quality control of this compound in research and development settings.
These application notes provide a comprehensive overview of the analytical methods for the characterization of this compound, including predicted spectroscopic and chromatographic data, detailed experimental protocols, and graphical representations of the analytical workflow.
Predicted Analytical Data
Due to the limited availability of experimental data for this compound in the public domain, the following analytical data are predicted based on the known spectroscopic and chromatographic behavior of structurally similar benzofuran derivatives. These values should serve as a guide for initial characterization.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.40 - 7.30 | m | - | Aromatic H (H5, H7) |
| ~7.20 - 7.10 | m | - | Aromatic H (H6) |
| ~7.05 | t | J ≈ 9.0 | Aromatic H (H2) |
| ~2.30 | s | - | Methyl H (CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 (d, ¹JCF ≈ 245 Hz) | C4 |
| ~154.0 | C7a |
| ~143.0 | C2 |
| ~129.0 (d, ³JCF ≈ 8 Hz) | C5 |
| ~124.0 | C3a |
| ~118.0 (d, ²JCF ≈ 20 Hz) | C3 |
| ~115.0 (d, ²JCF ≈ 25 Hz) | C6 |
| ~110.0 (d, ³JCF ≈ 4 Hz) | C7 |
| ~10.0 | CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Predicted Fragment | Relative Intensity |
| 150 | [M]⁺ | High |
| 149 | [M-H]⁺ | Moderate |
| 135 | [M-CH₃]⁺ | Moderate |
| 122 | [M-CO]⁺ | Low |
| 107 | [M-CH₃-CO]⁺ | Low |
Table 4: Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2920 | Methyl C-H stretch |
| ~1620, ~1470 | Aromatic C=C stretch |
| ~1250 | C-O-C stretch (furan ring) |
| ~1100 | C-F stretch |
Table 5: Predicted Chromatographic Data
| Technique | Column | Mobile Phase | Predicted Retention Time |
| GC-MS | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | Dependent on temperature program |
| RP-HPLC | C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile:Water gradient | Dependent on gradient profile |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Instrumentation: 400 MHz NMR Spectrometer
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Assign the peaks in the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and coupling constants.
-
Compare the observed spectra with the predicted data in Tables 1 and 2.
-
Application Notes and Protocols for In Vitro Assay Development for 4-Fluoro-3-methylbenzofuran
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of the novel compound, 4-Fluoro-3-methylbenzofuran. Given the diverse potential of the benzofuran scaffold, a tiered approach to assay development is recommended, starting with broad cytotoxicity screening, followed by more specific functional assays based on the initial findings. The following protocols are designed for researchers, scientists, and drug development professionals to initiate the preclinical evaluation of this compound.
Section 1: Cytotoxicity Screening using MTT Assay
Application Note: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step in drug discovery to determine the cytotoxic potential of a compound against various cancer cell lines.[4][5] Benzofuran derivatives have shown significant cytotoxic activity against a range of cancer cell lines.[4][5] This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
Experimental Protocol:
1. Materials and Reagents:
-
This compound (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., HeLa, K562, MOLT-4)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO, at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[4]
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control |
Experimental Workflow Diagram:
Section 2: Anti-Inflammatory Activity Assessment
Application Note: Benzofuran derivatives have been reported to possess anti-inflammatory properties by modulating key inflammatory signaling pathways such as NF-κB and MAPK.[6] A common in vitro model to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This protocol describes the use of the Griess assay to quantify nitrite, a stable product of NO.
Experimental Protocol:
1. Materials and Reagents:
-
This compound (dissolved in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
2. Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known anti-inflammatory agent, e.g., dexamethasone).
3. Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
4. Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % NO Inhibition |
| Control (no LPS) | ||
| Vehicle + LPS | 0 | |
| Compound (Conc. 1) + LPS | ||
| Compound (Conc. 2) + LPS | ||
| Positive Control + LPS |
NF-κB Signaling Pathway Diagram:
Section 3: Kinase Inhibition Assay (e.g., mTOR)
Application Note: Several benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.[7] An in vitro kinase assay can determine if this compound directly inhibits mTOR kinase activity. This protocol provides a general framework for a biochemical kinase assay using a purified mTOR enzyme.
Experimental Protocol:
1. Materials and Reagents:
-
This compound (in DMSO)
-
Purified, active mTOR kinase
-
Kinase substrate (e.g., a peptide or protein substrate for mTOR)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production)
-
384-well assay plates (low volume, white)
2. Assay Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the compound dilutions to the wells of the 384-well plate.
-
Add the mTOR kinase and substrate to the wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and proceed with the detection protocol according to the manufacturer's instructions (e.g., for ADP-Glo™, add the ADP-Glo™ Reagent).
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescence signal is inversely proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound Concentration (nM) | Luminescence (RLU) | % mTOR Inhibition |
| No Enzyme Control | ||
| No Inhibitor Control | 0 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 | ||
| Positive Control (e.g., Rapamycin) |
Kinase Assay Workflow Diagram:
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Fluoro-3-methylbenzofuran as a Chemical Probe: A Proposed Research Framework
Disclaimer: The following application notes and protocols are a proposed research framework for the potential use of 4-Fluoro-3-methylbenzofuran as a chemical probe. As of the current date, there is no publicly available research detailing the specific applications of this compound. The information provided is extrapolated from the known properties and applications of similar benzofuran derivatives and is intended to guide future research and development.
Introduction
Benzofuran derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities and applications in materials science. Their inherent fluorescence and amenability to chemical modification make them attractive scaffolds for the development of chemical probes. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. Therefore, this compound is a promising, yet unexplored, candidate for development as a chemical probe for various biological applications.
This document outlines potential applications of this compound as a chemical probe and provides detailed, hypothetical protocols for its investigation. The proposed applications are based on the known anti-inflammatory and potential anticancer effects of fluorinated benzofuran derivatives.[1][2]
Physicochemical Properties (Hypothetical)
A thorough characterization of this compound is a prerequisite for its use as a chemical probe. The following table summarizes the expected, yet to be experimentally determined, physicochemical properties.
| Property | Predicted Value/Characteristic | Significance for a Chemical Probe |
| Molecular Formula | C₉H₇FO | --- |
| Molecular Weight | 150.15 g/mol | Influences cell permeability and diffusion. |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol), sparingly soluble in aqueous solutions. | Crucial for stock solution preparation and delivery to biological systems. |
| Fluorescence | Excitation: ~320-350 nm; Emission: ~380-450 nm | The intrinsic fluorescence is the basis for its use as a reporter. |
| Quantum Yield | Moderate to High | A higher quantum yield results in a brighter probe. |
| Photostability | Moderate to High | Essential for long-term imaging experiments. |
Proposed Application 1: A Fluorescent Probe for Cellular Imaging
The inherent fluorescence of the benzofuran core suggests that this compound could be used as a fluorescent stain for cellular compartments or to track its uptake and distribution within cells.
Experimental Protocol: Staining of Live Cells
-
Cell Culture: Plate mammalian cells (e.g., HeLa, A549) on glass-bottom dishes and culture to 70-80% confluency.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Staining: Dilute the stock solution to a final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.
-
Incubation: Remove the old medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope with appropriate filter sets for the predicted excitation and emission wavelengths.
Hypothetical Data
The following table presents hypothetical data that could be obtained from a cellular imaging experiment.
| Cell Line | Probe Concentration (µM) | Incubation Time (min) | Observed Localization | Fluorescence Intensity (Arbitrary Units) |
| HeLa | 5 | 30 | Cytoplasmic, with some nuclear accumulation | 8500 |
| A549 | 5 | 30 | Predominantly cytoplasmic | 7200 |
| HeLa | 10 | 30 | Increased cytoplasmic and nuclear signal | 15000 |
Experimental Workflow Diagram
References
Application Note: A Scalable Protocol for the Synthesis of 4-Fluoro-3-methylbenzofuran
Abstract
This application note details a robust and scalable protocol for the synthesis of 4-Fluoro-3-methylbenzofuran, a key intermediate in the development of novel pharmaceutical agents. The described synthetic route is a three-step process commencing with the ortho-iodination of 3-fluorophenol, followed by a Sonogashira coupling with propyne, and culminating in a copper-catalyzed intramolecular cyclization. This protocol is designed for high yield and purity, with considerations for scaling up from laboratory to pilot plant production. All quantitative data are summarized in tables, and the experimental workflow is visually represented.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, making them valuable scaffolds in drug discovery. Specifically, fluorinated and methylated benzofurans are of significant interest due to the favorable pharmacokinetic properties imparted by these substituents. This compound serves as a crucial building block for more complex molecules in medicinal chemistry. The protocol outlined herein provides a reliable and efficient method for its synthesis, addressing the need for a scalable and reproducible process.
Overall Synthetic Scheme
The synthesis of this compound is achieved through the following three-step sequence:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-2-iodophenol
This step involves the regioselective ortho-iodination of commercially available 3-fluorophenol.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 3-Fluoro-2-iodophenol.
Protocol:
-
To a solution of 3-fluorophenol (1.0 eq) in acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-fluoro-2-iodophenol.
Data Summary:
| Parameter | Value |
| Typical Scale | 10 - 100 g |
| Reaction Time | 12 - 16 hours |
| Yield | 85 - 95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of 3-Fluoro-2-(prop-1-yn-1-yl)phenol
This step utilizes a palladium-catalyzed Sonogashira coupling reaction.
Workflow Diagram:
Caption: Experimental workflow for the Sonogashira coupling.
Protocol:
-
To a solution of 3-fluoro-2-iodophenol (1.0 eq) in triethylamine, add Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.04 eq).
-
Bubble propyne gas through the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and perform an acid-base extraction to isolate the phenolic product.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Parameter | Value |
| Typical Scale | 10 - 50 g |
| Reaction Time | 4 - 6 hours |
| Yield | 70 - 85% |
| Purity (by HPLC) | >97% |
Step 3: Synthesis of this compound
The final step is a copper-catalyzed intramolecular cyclization.
Workflow Diagram:
Caption: Experimental workflow for the intramolecular cyclization.
Protocol:
-
A solution of 3-fluoro-2-(prop-1-yn-1-yl)phenol (1.0 eq) and CuI (0.1 eq) in pyridine is heated to 100-120 °C.
-
The reaction is stirred at this temperature for 2-4 hours.
-
Monitor the reaction by GC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with dilute HCl to remove any remaining pyridine, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Summary:
| Parameter | Value |
| Typical Scale | 5 - 25 g |
| Reaction Time | 2 - 4 hours |
| Yield | 80 - 90% |
| Purity (by HPLC) | >99% |
Conclusion
The described three-step protocol provides an efficient and scalable method for the synthesis of this compound. The reactions are robust, high-yielding, and utilize readily available starting materials and reagents. This application note serves as a comprehensive guide for researchers and process chemists in the pharmaceutical industry for the reliable production of this key benzofuran intermediate.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Propyne is a flammable gas and should be handled with care.
-
Pyridine is a flammable and toxic liquid.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting & Optimization
"Improving the reaction yield of 4-Fluoro-3-methylbenzofuran synthesis"
This guide provides troubleshooting advice and detailed protocols for researchers engaged in the synthesis of 4-Fluoro-3-methylbenzofuran. The primary synthetic route covered involves the O-propargylation of 2-fluoro-6-methylphenol followed by an intramolecular cyclization to form the benzofuran ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a direct question-and-answer format.
Q1: My O-propargylation of 2-fluoro-6-methylphenol is giving a low yield. What are the likely causes?
A1: Low yields in this Williamson ether synthesis step are often due to several factors:
-
Inefficient Deprotonation: The phenolic proton must be removed to form the more nucleophilic phenoxide. Ensure your base is strong enough and used in a sufficient amount (at least 1 equivalent). Common bases for this reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH).
-
Poor Quality Reagents: Ensure your 2-fluoro-6-methylphenol is pure. Impurities can interfere with the reaction. Propargyl bromide or chloride should be fresh, as they can degrade over time. The solvent (typically acetone or DMF) must be anhydrous, as water can quench the phenoxide and hydrolyze the propargyl halide.
-
Reaction Temperature: While the reaction is often run at room temperature to 50°C, the optimal temperature can vary. If the reaction is sluggish, a modest increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to side reactions.
-
Competitive C-alkylation: Although O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur, especially with a less effective base or under harsh conditions.[1] Using a polar aprotic solvent like DMF can help favor O-alkylation.
Q2: During the intramolecular cyclization of the aryl propargyl ether, I am observing significant amounts of starting material and/or unidentified byproducts. How can I improve the yield of this compound?
A2: The cyclization step is critical and its success depends heavily on the chosen method (base-mediated or metal-catalyzed).
-
Suboptimal Base/Catalyst: For base-mediated cyclization, strong bases like potassium tert-butoxide are often effective.[2] If using a metal catalyst (e.g., gold, palladium, or copper complexes), the choice of ligand and the oxidation state of the metal are crucial. The catalyst may be deactivated by impurities, so ensure all reagents and solvents are pure and dry.
-
Incorrect Solvent: The polarity of the solvent can significantly influence the reaction. For base-mediated cyclizations, THF or DMF are commonly used.[2] For metal-catalyzed reactions, solvents like acetonitrile or dioxane may be more suitable.
-
Temperature Control: Metal-catalyzed cyclizations are often sensitive to temperature. Running the reaction at too high a temperature can lead to catalyst decomposition and side product formation. It is advisable to start at room temperature and gently heat if necessary.
-
Atmosphere: Many transition metal catalysts are sensitive to oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst degradation and improve yields.
Q3: I am struggling with the purification of the final product, this compound. What are some effective purification strategies?
A3: Purification can be challenging due to the potential for closely-related impurities.
-
Column Chromatography: This is the most common method for purifying benzofuran derivatives. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically effective. A gradual increase in the polarity of the eluent should allow for the separation of the product from less polar starting materials and more polar byproducts.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can be used to obtain highly pure material.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially for removing non-volatile impurities.
Data Presentation: Optimizing Reaction Conditions
While specific yield data for this compound is not widely published, the following table presents representative data from analogous intramolecular cyclizations of substituted aryl propargyl ethers to illustrate the impact of different reaction parameters on product yield. This data should be used as a guideline for optimization.
| Entry | Catalyst/Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference System |
| 1 | Cs₂CO₃ (20 mol%) | DMF | 80 | 12 | 85 | 2-Aryl-substituted benzofuran synthesis[3] |
| 2 | K₂CO₃ (2 equiv.) | THF | 25 (r.t.) | 4 | 97 | 3-Acylbenzofuran synthesis[4] |
| 3 | P4-tBu (10 mol%) | Toluene | 25 (r.t.) | 1 | 92 | 2,3-Disubstituted benzofuran synthesis |
| 4 | AuCl₃ (5 mol%) | CH₂Cl₂ | 25 (r.t.) | 0.5 | 95 | Substituted benzofuran synthesis |
| 5 | Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%) | Acetonitrile | 80 | 6 | 78 | Palladium-catalyzed benzofuran synthesis |
| 6 | CuI (10 mol%) / 1,10-phenanthroline (20 mol%) | Dioxane | 100 | 24 | 72 | Copper-catalyzed benzofuran synthesis |
Experimental Protocols
Protocol 1: Synthesis of 1-Fluoro-2-methyl-3-(prop-2-yn-1-yloxy)benzene
This procedure outlines the O-propargylation of 2-fluoro-6-methylphenol.
Materials:
-
2-Fluoro-6-methylphenol
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-6-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the pure 1-fluoro-2-methyl-3-(prop-2-yn-1-yloxy)benzene.
Protocol 2: Synthesis of this compound
This procedure describes a base-mediated intramolecular cyclization.
Materials:
-
1-Fluoro-2-methyl-3-(prop-2-yn-1-yloxy)benzene
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-fluoro-2-methyl-3-(prop-2-yn-1-yloxy)benzene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add potassium tert-butoxide (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexanes) to afford pure this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans viacarbon–carbon bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
"Troubleshooting guide for the purification of 4-Fluoro-3-methylbenzofuran"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Fluoro-3-methylbenzofuran. The following sections address common issues encountered during experimental work, offering detailed protocols and data to facilitate successful purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific purification challenges.
1. Low Yield After Initial Work-up
Question: I have a low yield of crude this compound after the initial aqueous work-up. What are the potential causes and solutions?
Answer: Low yields at this stage can often be attributed to the solubility of the product in the aqueous phase or incomplete extraction.
-
Potential Cause: this compound may have some solubility in the aqueous layer, especially if the reaction was performed in a water-miscible solvent.
-
Troubleshooting Steps:
-
Back-Extraction: After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase, driving more of the product into the organic layer.
-
pH Adjustment: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Acidic conditions could potentially lead to side reactions or protonation of the benzofuran oxygen, increasing its aqueous solubility.
-
2. Presence of Unreacted Starting Materials
Question: My crude product analysis (TLC, GC-MS) shows the presence of unreacted 2-fluoro-6-methylphenol and/or propargyl bromide. How can I remove these?
Answer: The presence of starting materials is a common issue. Their removal can typically be achieved through a combination of techniques. A plausible synthetic route for this compound involves the O-alkylation of 2-fluoro-6-methylphenol with propargyl bromide followed by a cyclization reaction.
-
Potential Impurities:
-
2-Fluoro-6-methylphenol (starting material)
-
Propargyl bromide (starting material)
-
Isomeric benzofuran byproducts
-
-
Troubleshooting Workflow:
Caption: General purification workflow for this compound.
-
Detailed Protocols:
-
Acid/Base Wash: To remove unreacted 2-fluoro-6-methylphenol, wash the organic extract with a mild base such as a saturated sodium bicarbonate solution. The phenol will be deprotonated to its more water-soluble phenoxide salt and partition into the aqueous layer.
-
Column Chromatography: This is the most effective method for separating the non-polar this compound from the more polar phenol and other potential byproducts.[1]
Parameter Recommendation Stationary Phase Silica Gel (60-120 mesh) Mobile Phase Start with a non-polar solvent like Hexane or Heptane and gradually increase the polarity by adding Ethyl Acetate. A common starting gradient could be 98:2 Hexane:Ethyl Acetate. Monitoring Thin Layer Chromatography (TLC) with the same solvent system. The desired product should have a higher Rf value than the polar impurities.
-
3. Co-elution of Isomeric Byproducts During Chromatography
Question: I am having difficulty separating this compound from a closely eluting impurity, which I suspect is an isomer. How can I improve the separation?
Answer: Isomeric impurities are a common challenge in the synthesis of substituted benzofurans. Improving chromatographic resolution often requires adjusting the separation conditions. Friedel-Crafts acylation reactions, a common method for benzofuran synthesis, are known to produce regioisomers.
-
Potential Isomeric Impurity: Depending on the synthetic route, an isomer such as 6-Fluoro-3-methylbenzofuran could be formed.
-
Troubleshooting Strategies:
-
Optimize Mobile Phase Polarity: A shallower solvent gradient during column chromatography can enhance the separation of closely eluting compounds.
-
Change Solvent System: If a Hexane/Ethyl Acetate system is not providing adequate separation, consider trying a different solvent combination. For example, a mixture of Dichloromethane and Hexane can sometimes offer different selectivity.
-
Alternative Stationary Phases: While silica gel is common, other stationary phases can provide different selectivities. For aromatic isomers, a stationary phase containing phenyl groups (Phenyl or Pentafluorophenyl columns in HPLC) can offer enhanced separation through π-π interactions.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide much higher resolution than standard column chromatography. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[5]
-
4. Product is an Oil and Cannot be Recrystallized
Question: My purified this compound is an oil, making recrystallization difficult. Are there alternative final purification steps?
Answer: While many benzofuran derivatives are crystalline, some may be oils at room temperature, especially if minor impurities are present that inhibit crystallization.
-
Troubleshooting Options:
-
Kugelrohr Distillation: For thermally stable oils, Kugelrohr distillation under high vacuum can be an excellent final purification step to remove non-volatile impurities.
-
Trituration: If you suspect the oil contains solid impurities, you can try trituration. This involves washing the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. The solid impurities can then be filtered off.
-
Attempting Recrystallization from Different Solvents: Even if a compound is an oil at room temperature, it may crystallize at lower temperatures or from a different solvent system. A systematic approach to solvent screening is recommended.[6][7]
Solvent/Mixture Rationale Pentane or Hexane at low temperature (-20 °C) The non-polar nature may induce crystallization of the moderately polar benzofuran. Ethanol/Water The product may be soluble in ethanol but insoluble in water. Adding water dropwise to a concentrated ethanol solution at an elevated temperature can induce crystallization upon cooling. Acetone/Water Similar principle to ethanol/water. Toluene/Hexane Toluene for dissolution, with hexane as the anti-solvent.
-
5. Verifying the Purity of the Final Product
Question: How can I confidently assess the purity of my final this compound?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass spectrum will also confirm the molecular weight of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. The integration of the peaks can be used to determine the relative amounts of the desired product and any proton-containing impurities.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. The presence of a single, clean signal (likely a doublet or multiplet due to coupling with neighboring protons) is a good indicator of purity with respect to other fluorine-containing compounds.
-
Quantitative NMR (qNMR): For a highly accurate purity determination, qNMR can be performed by adding a known amount of an internal standard.[8]
-
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram with a single, sharp peak is a strong indicator of purity.
-
Experimental Protocols
Column Chromatography for the Purification of this compound
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[1]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle into a uniform bed.
-
Add a small layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar mobile phase (e.g., 100% Hexane).
-
Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., Ethyl Acetate). For example, you might progress from 100% Hexane to 99:1 Hexane:Ethyl Acetate, then 98:2, and so on.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and develop it in a solvent system that gives good separation.
-
Visualize the spots under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Typical Solvent Systems for Benzofuran Purification
| Purification Method | Stationary/Mobile Phase or Solvent System | Compound Type | Reference |
| Flash Chromatography | Silica Gel / Hexane:Ethyl Acetate (8:2) | 5-Fluoro-2-(4-hydroxyphenyl)-3-methylbenzofuran | [9] |
| Recrystallization | Methanol-Acetone mixtures | Hydroxylated 3-methylbenzofuran derivatives | [10] |
| Column Chromatography | Silica Gel / Toluene:Dichloromethane gradient | 5-Chloro-2-(4-hydroxyphenyl)-3-methylbenzofuran | [9] |
| Recrystallization | Ethanol/Water | General for carboxylic acid-containing benzofurans | [6] |
Note: The optimal conditions for this compound may vary and should be determined empirically, starting with the conditions used for structurally similar compounds.
Logical Relationships in Troubleshooting
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. welch-us.com [welch-us.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. nacalai.com [nacalai.com]
- 5. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
"Optimizing reaction conditions for synthesizing 4-Fluoro-3-methylbenzofuran analogs"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-fluoro-3-methylbenzofuran analogs.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound analogs, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. | Use a fresh batch of catalyst. Consider using a more robust catalyst or ligand. |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition. | Optimize the reaction temperature by running small-scale experiments at various temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C). |
| Poor Quality Starting Materials: Impurities in the starting materials (e.g., 2-bromo-5-fluorophenol, propargyl alcohol) can inhibit the reaction. | Purify starting materials before use. Verify their purity using techniques like NMR or GC-MS. |
| Inappropriate Solvent: The chosen solvent may not be suitable for the specific reaction, affecting solubility and reactivity. | Screen different solvents. For palladium-catalyzed reactions, common solvents include toluene, DMF, and dioxane.[1] |
| Presence of Oxygen: For oxygen-sensitive reactions, residual oxygen can deactivate the catalyst. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using proper degassing techniques. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Side Reactions: Competing reactions, such as homocoupling of starting materials, can reduce the yield of the desired product. | Adjust the stoichiometry of the reactants. A slow addition of one of the reactants can sometimes minimize side reactions. |
| Isomerization: Formation of undesired isomers can occur, especially with substituted phenols. | Modify the catalyst or ligands to improve regioselectivity. The choice of base can also influence the product distribution. |
| Dehalogenation: Loss of the fluorine substituent from the aromatic ring. | Use milder reaction conditions (lower temperature, shorter reaction time). Screen different palladium catalysts and ligands. |
| Over-alkylation or -arylation: Multiple substitutions on the benzofuran core. | Control the stoichiometry of the coupling partners carefully. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Impurities: Side products or unreacted starting materials have similar polarity to the desired product. | Optimize the chromatography conditions (e.g., try different solvent systems, use a different stationary phase). |
| Product Instability: The synthesized benzofuran analog may be unstable under purification conditions. | Use milder purification techniques. Avoid prolonged exposure to acid or base if the product is sensitive. |
| Residual Catalyst: Palladium residues can be difficult to remove. | Use a palladium scavenger resin or perform an aqueous wash with a suitable chelating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound analogs?
A1: Common synthetic strategies include:
-
Palladium-catalyzed coupling and cyclization: This is a versatile method often involving the reaction of a substituted phenol (e.g., 2-bromo-5-fluorophenol) with an alkyne.[2][3][4][5]
-
Synthesis from phenols and α-haloketones: This approach involves the O-alkylation of a phenol followed by intramolecular cyclization.[6]
-
Intramolecular cyclization of ortho-substituted phenols: Various functional groups on the ortho position of a phenol can be used to construct the furan ring.
Q2: How can I improve the regioselectivity of the cyclization to favor the 4-fluoro isomer?
A2: The regioselectivity is often influenced by the directing effect of the substituents on the phenol ring. In the case of 2-bromo-5-fluorophenol, the electronic and steric effects of the bromo and fluoro groups will direct the cyclization. Fine-tuning the reaction conditions, such as the choice of catalyst, ligand, and base, can enhance the selectivity for the desired isomer.
Q3: What are some suitable catalysts for the palladium-catalyzed synthesis of these analogs?
A3: A variety of palladium catalysts can be effective, including Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. The choice of catalyst is often paired with a specific ligand, such as PPh₃, P(o-tol)₃, or more specialized phosphine ligands, to optimize reactivity and selectivity.
Q4: Are there any specific safety precautions I should take when working with fluorinated compounds?
A4: Fluorinated organic compounds can have unique toxicological properties. Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of benzofuran analogs based on literature reports. These should be considered as starting points for optimization.
Table 1: Palladium-Catalyzed Synthesis of Benzofurans
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | TEA | Toluene | Reflux | 6 | 81 | [1] |
| Pd(OAc)₂ | - | Ag₂O | - | 50 | 1-18 | up to 100 | [7] |
| Ph₃PAuCl | - | - | MeCN | 70 | - | Moderate to Good | [8] |
| Pd(OAc)₂ | bpy | - | Toluene | 90 | - | Good to Excellent | [9] |
Table 2: Acid-Catalyzed Cyclization for Benzofuran Synthesis
| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MeSO₃H | THF | 60 | 3-6 | Satisfactory | [1] |
| p-TsOH | Toluene | Reflux | - | High | [10] |
| TFA | - | Room Temp | 3 | 56 (dihydrobenzofuran) | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
To a flame-dried Schlenk flask, add the substituted phenol (1.0 mmol), the alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.025 mmol), and the ligand (e.g., PPh₃, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) and the base (e.g., triethylamine, 2.0 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 6-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
References
- 1. air.unimi.it [air.unimi.it]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
"Strategies to enhance the solubility of 4-Fluoro-3-methylbenzofuran for biological assays"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Fluoro-3-methylbenzofuran in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
This compound is a synthetic organic compound belonging to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Like many small molecule drug candidates, its aromatic and hydrophobic structure suggests it may have poor aqueous solubility, which is a major challenge for in vitro and in vivo biological assays.[5] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results, ultimately hindering preclinical development.[6]
Q2: What is the first step I should take to solubilize this compound for a biological assay?
The most common initial step is to prepare a concentrated stock solution in an organic solvent.[7] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose because it can dissolve a broad range of polar and non-polar compounds and is miscible with water and culture media.[8][9] The general recommendation is to prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q3: My compound dissolves in 100% DMSO but precipitates when I add it to my aqueous assay buffer. What is happening?
This is a very common issue known as "compound precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even though it was soluble in the concentrated DMSO stock. The DMSO concentration decreases upon dilution, reducing its co-solvent effect and causing the poorly soluble compound to fall out of solution.[7][10] This highlights the difference between kinetic and thermodynamic solubility.
Q4: What is the difference between kinetic and thermodynamic solubility?
Kinetic and thermodynamic solubility are two different measures that are crucial in drug discovery.[11]
-
Kinetic Solubility: This is measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and determining the concentration at which precipitation first occurs.[6][12] It's a rapid, high-throughput measurement often used in early drug discovery. The resulting precipitate is often amorphous, leading to higher, or more optimistic, solubility values.[13][14]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[6][11] This value is generally lower than kinetic solubility as it often refers to the more stable crystalline form of the compound.[13][14]
For most in vitro assays, kinetic solubility is a practical starting point, but understanding the thermodynamic solubility is critical for later-stage development and predicting in vivo behavior.[11]
Q5: What are co-solvents, and how can they help with solubility?
Co-solvents are water-miscible organic solvents that are added to the final aqueous solution to increase the solubility of a hydrophobic compound.[9][15][16] They work by reducing the polarity of the aqueous solvent system, thereby decreasing the interfacial tension between the water and the hydrophobic solute.[16] Besides DMSO, other common co-solvents include ethanol, polyethylene glycol (PEG), and glycerin.[10]
Q6: What is the maximum concentration of DMSO I can use in my cell-based assay?
The maximum permissible DMSO concentration is cell-type dependent.[8] Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines in culture.[17][18][19] Concentrations above 1% can induce cytotoxicity, inhibit cell proliferation, or cause other off-target pharmacological effects that can confound experimental results.[18][19][20][21] It is crucial to always run a "vehicle control" (media with the same final DMSO concentration as your test samples but without the compound) to account for any effects of the solvent itself.
Q7: What are cyclodextrins and when should I consider using them?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23][24] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an "inclusion complex."[23][25] This complex is water-soluble due to the hydrophilic exterior of the cyclodextrin.[23] You should consider using cyclodextrins when:
-
Simple co-solvents are not sufficient to achieve the desired concentration.
-
The required concentration of a co-solvent like DMSO is toxic to your cells.[7]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural β-cyclodextrin.[25]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Problem 1: My compound precipitates in the final assay medium.
| Possible Cause | Troubleshooting Steps |
| Final concentration exceeds aqueous solubility. | 1. Reduce Final Concentration: Determine the maximum soluble concentration and work below this limit.[7] 2. Increase Co-solvent Concentration: If your assay allows, slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5%), ensuring it remains below the toxic threshold for your cells.[17][19] 3. Use a Different Dilution Method: Try a serial dilution method directly in the assay plate to minimize the time the compound spends at an intermediate, potentially insoluble concentration. |
| Buffer components are incompatible. | 1. Check Buffer pH: The solubility of some compounds can be pH-dependent. Ensure the buffer pH is appropriate. 2. High Salt Concentration: High salt concentrations can sometimes decrease the solubility of organic compounds (salting out). Try a buffer with a lower salt concentration if possible. 3. Protein Interaction: If using serum-containing media, the compound might be binding to proteins and precipitating. Try reducing the serum percentage or using a serum-free medium for the initial solubility tests. |
| Temperature Effects. | 1. Pre-warm Solutions: Ensure all components (media, buffer, compound stock) are at the assay temperature (e.g., 37°C) before mixing. Some compounds are less soluble at lower temperatures.[26] 2. Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can sometimes lead to compound precipitation within the stock solution itself.[27] Aliquot your stock solution into single-use volumes. |
| Simple co-solvency is insufficient. | 1. Use Cyclodextrins: Prepare the compound as an inclusion complex with a cyclodextrin like HP-β-CD. This is a very effective method for significantly increasing aqueous solubility.[23][25] 2. Explore Formulation Strategies: For more advanced applications, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or creating a solid dispersion.[15][28][29] |
Problem 2: I am observing high background noise or inconsistent results in my assay.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation/Insoluble Microparticles. | Even if not visible, small, insoluble particles can scatter light, interfering with absorbance or fluorescence-based assays.[26] 1. Centrifuge/Filter: Before adding the final diluted compound to the assay, centrifuge the solution at high speed and use the supernatant. Alternatively, filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).[6] 2. Visually Inspect Wells: Carefully check assay plates for any signs of turbidity or precipitate before reading.[26] |
| Solvent Effects. | The co-solvent itself might be interfering with the assay. 1. Run Vehicle Controls: Always include a control with the highest concentration of the solvent used in the experiment.[30] 2. Minimize Solvent Concentration: Keep the final solvent concentration as low as possible and consistent across all wells.[21] |
Problem 3: I am seeing unexpected cell toxicity or altered cell morphology.
| Possible Cause | Troubleshooting Steps |
| Solvent Cytotoxicity. | The final concentration of your co-solvent (e.g., DMSO) may be too high for your specific cell line.[18][19] 1. Perform a Solvent Tolerance Test: Before starting your main experiment, treat your cells with a range of solvent concentrations (e.g., 0.01% to 2% DMSO) to determine the highest non-toxic concentration.[8] 2. Reduce Solvent Concentration: Reformulate your stock solution to a higher concentration so that a smaller volume is needed, thus lowering the final solvent percentage in the assay. |
| Compound is genuinely cytotoxic. | The observed effect may be a true biological activity of this compound. 1. Dose-Response Curve: Perform a full dose-response experiment to determine the concentration at which toxicity occurs. 2. Solubilization Control: Compare the toxicity of the compound when solubilized using different methods (e.g., DMSO vs. cyclodextrin). If the toxicity is consistent, it is more likely a property of the compound itself. |
Data Summary Tables
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Co-solvents (e.g., DMSO, Ethanol) | Reduce the polarity of the aqueous medium.[16] | Simple, fast, widely used.[8] | Limited by solvent toxicity, risk of precipitation on dilution.[7][19] | High-throughput screening, initial in vitro assays. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulate the hydrophobic drug in a soluble complex.[23][25] | Significant increase in solubility, low cellular toxicity.[20][25] | Can alter drug bioavailability, may not work for all molecules. | Cell-based assays requiring low solvent levels, in vivo studies. |
| pH Adjustment | Ionize the compound to increase its interaction with water. | Simple, effective for ionizable compounds. | Only applicable to acidic or basic compounds, risk of pH-induced degradation. | Compounds with acidic or basic functional groups. |
| Surfactants (e.g., Tween® 80) | Form micelles that entrap the hydrophobic drug.[15] | High solubilizing capacity. | Can interfere with biological membranes and assays. | Specific formulations, not ideal for general cell assays. |
| Particle Size Reduction (Micronization) | Increase the surface area-to-volume ratio to enhance the dissolution rate.[15][31] | Improves dissolution rate and bioavailability.[15] | Requires specialized equipment, risk of particle agglomeration.[32] | Oral and parenteral formulations. |
| Solid Dispersions | Disperse the drug in a hydrophilic polymer matrix in an amorphous state.[29][32] | Significantly enhances dissolution and solubility.[29][33] | Can have physical stability issues, requires formulation expertise.[29] | Oral drug delivery. |
Table 2: Recommended Maximum Final Concentrations of Co-solvents in Cell-Based Assays
| Co-solvent | Typical Max. Concentration | Potential Effects on Cells |
| DMSO | 0.1% - 0.5%[17][18][19] | Above 1%, can cause cytotoxicity, cell cycle arrest, and differentiation.[8][18] |
| Ethanol | < 1% | Can cause cytotoxicity and membrane disruption at higher concentrations.[30] |
| PEG 400 | 0.5% - 1% | Generally low toxicity, but can vary with cell type. |
| Glycerin | < 1% | Considered to have very low toxicity. |
Note: These are general guidelines. The maximum tolerated concentration should be determined empirically for each specific cell line and assay condition.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock and Kinetic Solubility Assessment
-
Preparation of 10 mM Stock Solution:
-
Accurately weigh a small amount (e.g., 1-2 mg) of this compound.
-
Calculate the volume of 100% DMSO required to make a 10 mM stock solution.
-
Add the DMSO to the solid compound.
-
Vortex and/or sonicate gently until the solid is completely dissolved. Visually inspect for any remaining particulates.
-
-
Kinetic Solubility Assessment (Nephelometry or Visual):
-
Prepare a series of dilutions of the DMSO stock in a clear 96-well plate.
-
Add your aqueous assay buffer (e.g., PBS or cell culture medium) to each well. The final DMSO concentration should be kept constant (e.g., 1%).
-
Mix and incubate at room temperature for 1-2 hours.[6]
-
Measure the turbidity using a nephelometer or plate reader that can detect light scatter. Alternatively, visually inspect the plate against a dark background for the first signs of precipitation.
-
The highest concentration that remains clear is the approximate kinetic solubility.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to make a concentrated stock (e.g., 40% w/v). Warming the solution may be necessary to fully dissolve the cyclodextrin.
-
Complexation (Kneading/Slurry Method):
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Place a known amount of this compound into a glass vial.
-
Add a small amount of the HP-β-CD solution to form a paste or slurry.
-
Mix or "knead" the paste thoroughly with a spatula for 15-20 minutes. This facilitates the inclusion of the drug into the cyclodextrin cavity.
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Slowly add the remaining volume of aqueous buffer while continuously mixing until the desired final concentration is reached.
-
Vortex and sonicate the solution until it becomes clear.
-
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-encapsulated, insoluble material. The concentration of the filtrate represents the enhanced solubility.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. btsjournals.com [btsjournals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 19. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 22. benthamscience.com [benthamscience.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. alzet.com [alzet.com]
- 26. bioassaysys.com [bioassaysys.com]
- 27. researchgate.net [researchgate.net]
- 28. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. researchgate.net [researchgate.net]
- 31. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 33. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Technical Support Center: 4-Fluoro-3-methylbenzofuran Stability and Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methylbenzofuran. It addresses potential issues related to the compound's stability and degradation through frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure of this compound, the primary factors that can lead to its degradation are exposure to strong acids, strong bases, oxidizing agents, and high temperatures. The benzofuran ring system can be susceptible to cleavage under harsh conditions, and the methyl group can be a site for oxidation.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, potential degradation pathways can be inferred from related fluoroaromatic and benzofuran compounds.[1][2] These may include:
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Hydrolysis: Acid or base-catalyzed cleavage of the furan ring.
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Oxidation: Oxidation of the methyl group to a carboxylic acid or hydroxylation of the aromatic ring.
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Thermal Degradation: Decomposition at elevated temperatures, potentially leading to fragmentation of the molecule.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. For solid material, storage at 2-8°C is recommended. If in solution, it should be stored at -20°C or lower.[3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.[4] This typically involves forced degradation studies where the compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradants.[5][6][7] The analytical method, commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is then developed to separate the parent compound from all generated degradation products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in chromatogram during analysis. | 1. Degradation of the compound in the analytical mobile phase. 2. Contamination of the sample or solvent. 3. Photodegradation if samples are exposed to light. | 1. Check the pH and composition of the mobile phase. Consider using a mobile phase with a neutral pH. 2. Run a blank injection of the solvent to check for contamination. Prepare fresh solutions. 3. Protect samples from light by using amber vials or covering them with foil. |
| Loss of compound potency over time in storage. | 1. Inappropriate storage conditions (e.g., high temperature, exposure to air/moisture). 2. Incompatibility with the storage container. | 1. Review and confirm the recommended storage conditions are being met. 2. Ensure the storage container is made of an inert material (e.g., glass, polypropylene). |
| Inconsistent results in stability studies. | 1. Variability in stress conditions (temperature, pH, oxidant concentration). 2. Issues with the analytical method, such as poor resolution or peak shape. | 1. Tightly control all stress parameters during the experiment. 2. Re-validate the analytical method for specificity, linearity, accuracy, and precision. |
| Formation of colored impurities in solution. | 1. Oxidative degradation. 2. Polymerization or complex degradation pathways. | 1. Purge solutions with an inert gas (e.g., nitrogen) to remove dissolved oxygen. Consider adding an antioxidant if compatible with the intended use. 2. Analyze the colored impurities by MS or NMR to identify their structures and understand the degradation pathway. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Furan ring-opened product |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Furan ring-opened product |
| 10% H₂O₂ | 24 hours | Room Temp | 10% | 4-Fluoro-3-(hydroxymethyl)benzofuran |
| Heat (Solid State) | 7 days | 80°C | 5% | Minor unidentified products |
| Photostability (Solution) | 24 hours | Room Temp | <2% | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating method.
Methodology:
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
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Thermal Degradation: Place the solid compound in an oven at 80°C for 7 days.
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Photostability: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a specified duration.
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Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method (e.g., HPLC-UV/MS).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: HPLC with a PDA or UV detector and a Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
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25-30 min: Hold at 5% A, 95% B
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30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and/or MS detection.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. 4-Fluorobenzoate (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. scispace.com [scispace.com]
- 7. biomedres.us [biomedres.us]
"Challenges in the scale-up production of 4-Fluoro-3-methylbenzofuran"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 4-Fluoro-3-methylbenzofuran.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Primary Condensation Step
-
Question: We are experiencing low yields during the initial condensation of 2-bromo-5-fluorotoluene with a propargyl alcohol derivative in our palladium-catalyzed coupling reaction. What are the potential causes and solutions?
-
Answer: Low yields in palladium-catalyzed coupling reactions like the Sonogashira or Heck coupling are common during scale-up.[1][2][3][4] Several factors could be contributing to this issue:
-
Catalyst Activity: The palladium catalyst may be deactivating. Ensure stringent anaerobic conditions, as oxygen can poison the catalyst. The choice of ligand is also critical; for electron-rich fluorinated systems, a more electron-donating ligand might be necessary to facilitate oxidative addition.[1]
-
Base Selection: The choice and amount of base are crucial. An inadequate amount of a weak base may not efficiently neutralize the generated acid, leading to side reactions or catalyst inhibition. Consider switching to a stronger, non-nucleophilic base or increasing the stoichiometry.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. Aprotic polar solvents are generally preferred. Ensure the solvent is rigorously dried, as water can interfere with the catalytic cycle.
-
Side Reactions: The fluorine substituent can influence the electronic properties of the aromatic ring, potentially leading to undesired side reactions. Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions accordingly.
-
Issue 2: Incomplete Cyclization to the Benzofuran Ring
-
Question: Following the coupling reaction, the intramolecular cyclization to form the this compound is sluggish and incomplete. How can we drive this reaction to completion?
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Answer: Incomplete cyclization is a frequent hurdle in the synthesis of substituted benzofurans.[5] Key factors to consider include:
-
Reaction Temperature: The activation energy for the cyclization step might not be met. A controlled increase in temperature can promote the reaction, but this must be balanced against the potential for thermal degradation of the product or starting materials.
-
Catalyst for Cyclization: While the initial coupling may be palladium-catalyzed, the cyclization step might benefit from a different catalyst or promoter. For instance, a copper(I) co-catalyst is often employed in Sonogashira couplings and can facilitate the subsequent cyclization.[2][3][4]
-
Removal of Byproducts: Byproducts from the initial coupling step could be inhibiting the cyclization. An intermediate work-up and purification of the coupled product before proceeding to cyclization may improve the overall yield and purity.
-
Issue 3: Formation of Impurities and Purification Challenges
-
Question: We are observing several persistent impurities in our final product, making purification difficult at a larger scale. What are common impurities and how can we minimize their formation and improve purification?
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Answer: The synthesis of fluorinated heterocycles can be prone to the formation of regioisomers and other byproducts.[6] Common impurities in the synthesis of this compound could include:
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Positional Isomers: Depending on the starting materials and reaction conditions, other isomers of the target molecule may form. Careful control of regioselectivity during the initial coupling is critical.
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Homocoupling Products: The coupling of two molecules of the starting aryl halide or two molecules of the alkyne can lead to homocoupled byproducts. Adjusting the catalyst-to-ligand ratio and the rate of addition of the coupling partners can minimize this.
-
Strategies for Minimization and Purification:
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Reaction Optimization: A design of experiments (DoE) approach can help identify the optimal conditions to maximize the formation of the desired product and minimize impurities.
-
Crystallization: If the product is a solid, recrystallization is often the most effective and scalable purification method. A thorough solvent screen is recommended to find the ideal crystallization conditions.
-
Chromatography: While challenging for large-scale production, flash chromatography with a suitable solvent system may be necessary for removing closely related impurities. The use of specialized stationary phases can sometimes improve separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up production of this compound?
A1: A plausible and frequently utilized approach for the synthesis of substituted benzofurans at scale involves a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[2][3][4] A typical sequence would start with a substituted halophenol or a haloanisole, which is then coupled with a suitable alkyne. For this compound, a possible route could start from 2-bromo-5-fluorotoluene.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety considerations include:
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Palladium Catalysts: Many palladium catalysts are pyrophoric and must be handled under an inert atmosphere.
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Solvents: The use of flammable and potentially toxic solvents requires appropriate engineering controls, such as fume hoods and closed systems.
-
Exothermic Reactions: Coupling and cyclization reactions can be exothermic. Proper temperature monitoring and control are essential to prevent runaway reactions.
-
Fluorinated Compounds: While the final product may be stable, some fluorinated intermediates can be reactive or have specific toxicological properties that need to be assessed.
Q3: How does the fluorine substituent impact the synthesis and scale-up?
A3: The presence of a fluorine atom significantly influences the electronic properties of the aromatic ring.[6] This can affect:
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Reactivity: The C-F bond is strong, making the fluorine atom generally unreactive. However, its electron-withdrawing nature can activate or deactivate the aromatic ring towards certain reactions, influencing reaction rates and regioselectivity.
-
Acidity: Fluorine can increase the acidity of nearby protons, which may need to be considered when choosing a base.
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Solubility and Crystallinity: The fluorine atom can alter the physical properties of the molecule, which can be advantageous or disadvantageous for purification by crystallization.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of a 3-Methylbenzofuran Core
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Starting Material | 2-Halophenol derivative | 2-Halophenol derivative |
| Coupling Partner | Propargyl alcohol derivative | Propargyl alcohol derivative |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd(OAc)₂ with a phosphine ligand |
| Co-catalyst | CuI | CuI |
| Base | Triethylamine or Diisopropylamine | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene or DMF | Toluene or NMP |
| Temperature | 80-120 °C | 80-120 °C (with careful monitoring) |
| Reaction Time | 4-24 hours | 8-36 hours |
| Typical Yield | 60-85% | 50-75% |
| Purity (crude) | 70-90% | 60-85% |
Note: These are generalized values and will vary depending on the specific substrates and optimized reaction conditions.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a plausible route based on established benzofuran synthesis methodologies.
Step 1: O-Alkylation of 2-Fluoro-6-methylphenol
-
To a stirred solution of 2-fluoro-6-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add K₂CO₃ (1.5 eq).
-
Add chloroacetone (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step.
Step 2: Intramolecular Cyclization
-
The crude product from Step 1 is dissolved in a high-boiling point solvent like Dowtherm A.
-
The solution is heated to a high temperature (e.g., 200-250 °C) to induce intramolecular cyclization. The reaction can be catalyzed by a Lewis acid or a strong protic acid.
-
The reaction is monitored for the formation of this compound.
-
After completion, the reaction mixture is cooled, and the product is isolated by distillation under reduced pressure or by crystallization.
Mandatory Visualizations
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platform for Ring-Fluorinated Benzoheterole Derivatives: Palladium-Catalyzed Regioselective 1,1-Difluoroallylation and Heck Cyclization. | Semantic Scholar [semanticscholar.org]
"Common pitfalls in the functionalization of the benzofuran core"
Welcome to the Technical Support Center for the functionalization of the benzofuran core. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of benzofuran derivatives. Here you will find troubleshooting guides for common synthetic procedures and frequently asked questions to assist in your experimental work.
Troubleshooting Guides
This section provides troubleshooting for common pitfalls in key functionalization reactions of the benzofuran core. The tables below outline specific problems, their probable causes, and suggested solutions with a focus on practical laboratory adjustments.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classical method for introducing acyl groups onto the benzofuran ring. However, issues with regioselectivity and reaction efficiency are common.
| Problem | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| Low to No Conversion | - Insufficiently activated acylating agent.- Deactivation of the Lewis acid catalyst by moisture or other impurities.- Low reactivity of the benzofuran substrate. | - Use a more reactive acylating agent (e.g., acyl chloride or anhydride).- Ensure anhydrous reaction conditions and use freshly distilled solvents.- Increase the stoichiometry of the Lewis acid or use a stronger one (e.g., AlCl₃). | Increased conversion to the desired acylated product. |
| Poor Regioselectivity (Mixture of C2 and C3 isomers) | - The inherent electronic properties of the benzofuran ring can lead to acylation at both the C2 and C3 positions.[1] | - Modify the reaction conditions (e.g., solvent, temperature) to favor one isomer.- Employ a milder Lewis acid which can sometimes offer better selectivity.- Consider alternative strategies like a rearrangement of a 2-hydroxychalcone.[1] | Improved regioselectivity towards the desired isomer. |
| Rearrangement and Side Product Formation | - Strong Lewis acids can catalyze rearrangement of the benzofuran core, especially with substituted benzofurans.[2] | - Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂).- Perform the reaction at lower temperatures to minimize side reactions. | Reduction in rearrangement and other side products, leading to a cleaner reaction profile. |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings like benzofuran. However, challenges can arise depending on the substrate and reaction conditions.
| Problem | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| Low Yield | - Incomplete formation of the Vilsmeier reagent.- Low reactivity of the benzofuran substrate.- Inefficient hydrolysis of the intermediate iminium salt. | - Ensure the Vilsmeier reagent is freshly prepared or use a commercially available source.- For less reactive benzofurans, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[3]- Ensure complete hydrolysis during workup by adjusting the pH and allowing sufficient time. | Improved yield of the formylated benzofuran. |
| Poor Regioselectivity | - Substitution pattern on the benzofuran ring influencing the site of formylation. | - The regioselectivity is generally high for the C2 position in unsubstituted benzofuran. For substituted benzofurans, the electronic and steric effects of the substituents will direct the formylation.[4] | Predictable regioselectivity based on the substrate's electronic properties. |
| Reaction Stalls | - The Vilsmeier reagent is consumed by side reactions or is not sufficiently electrophilic for the substrate. | - Increase the amount of Vilsmeier reagent.- Use a more reactive formylating agent if the Vilsmeier reagent proves ineffective. | Completion of the reaction. |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Cross-coupling reactions are powerful tools for C-C bond formation on the benzofuran nucleus. However, catalyst deactivation, low yields, and side reactions are common hurdles.
Suzuki Coupling
| Problem | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| Low Yield | - Inefficient oxidative addition or reductive elimination steps.- Catalyst deactivation.- Poor solubility of reactants. | - Screen different palladium catalysts and ligands.- Ensure rigorous degassing of solvents and use of an inert atmosphere.- Choose a solvent system that ensures the solubility of all components. | Higher yield of the coupled product. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precursor without a pre-reduction step. | - Thoroughly degas the reaction mixture.- Use a Pd(0) catalyst or add a reducing agent if using a Pd(II) source. | Minimized formation of homocoupling byproducts. |
| Protodeboronation | - Presence of water and/or acidic protons.- Prolonged reaction times at elevated temperatures. | - Use anhydrous solvents and a non-protic base if possible.- Optimize the reaction time and temperature to minimize degradation of the boronic acid. | Reduced loss of the boronic acid to protodeboronation. |
Heck Coupling
| Problem | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| Low Conversion | - Unreactive aryl or vinyl halide.- Catalyst inhibition or deactivation. | - Use a more reactive halide (I > Br > Cl).- Screen different palladium catalysts, ligands, and bases.[5] | Increased conversion of the starting materials. |
| Formation of Isomeric Products | - Non-selective β-hydride elimination. | - The regioselectivity of the Heck reaction on benzofuran typically favors substitution at the C2 position.[6][7] | High regioselectivity for the desired isomer. |
| Double Bond Isomerization | - Isomerization of the newly formed double bond under the reaction conditions. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Choose a catalyst system known to minimize isomerization. | Preservation of the desired double bond geometry. |
Sonogashira Coupling
| Problem | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| Low Yield | - Inefficient transmetalation or reductive elimination.- Catalyst deactivation (e.g., formation of palladium black).- Homocoupling of the alkyne (Glaser coupling). | - Optimize the palladium and copper catalyst ratio.- Use a ligand that stabilizes the palladium catalyst.- Run the reaction under strictly anaerobic conditions to prevent Glaser coupling.[8] | Improved yield of the desired alkynylated benzofuran. |
| Failure with Terminal Alkynes | - Difficulty in handling volatile alkynes. | - Use a sealed tube or a condenser with a balloon of the gaseous alkyne.- Employ a surrogate for acetylene, such as trimethylsilylacetylene, followed by deprotection. | Successful coupling with volatile alkynes. |
C-H Functionalization
Direct C-H functionalization offers a more atom-economical approach to modifying the benzofuran core, but controlling regioselectivity and achieving high efficiency can be challenging.
| Problem | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| Low Reactivity/No Reaction | - The C-H bond is not sufficiently activated.- The catalyst is not active enough. | - Use a more reactive coupling partner (e.g., aryl iodides over bromides).- Screen different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands.[9][10] | Successful C-H activation and functionalization. |
| Poor Regioselectivity | - Multiple C-H bonds with similar reactivity.- Steric and electronic factors favoring multiple sites. | - Employ a directing group to guide the catalyst to a specific C-H bond.- Optimize reaction conditions (solvent, temperature, additives) to favor a particular isomer.[10] | High regioselectivity for the desired position. |
| Catalyst Poisoning | - The substrate or impurities in the reaction mixture are poisoning the catalyst. | - Purify starting materials thoroughly.- Use a higher catalyst loading or a more robust catalyst. | Improved catalyst lifetime and reaction efficiency. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for electrophilic substitution on the benzofuran ring?
A1: The most common sites for electrophilic substitution on the unsubstituted benzofuran ring are the C2 and C3 positions of the furan ring, as these are the most electron-rich. The benzene ring is generally less reactive towards electrophiles. The precise position of substitution can be influenced by the nature of the electrophile and the reaction conditions.
Q2: How can I selectively functionalize the C2 versus the C3 position?
A2: Selective functionalization can be challenging. For electrophilic substitution, the outcome is often a mixture of isomers. However, directed metalation strategies, where a directing group is installed on the benzofuran, can provide high regioselectivity. For example, lithiation at a specific position followed by quenching with an electrophile is a common strategy. Additionally, certain transition-metal catalyzed C-H functionalization reactions can exhibit high regioselectivity depending on the catalyst and directing group used.
Q3: Are protecting groups necessary for the functionalization of benzofuran?
A3: The necessity of protecting groups depends on the specific reaction and the functional groups already present on the benzofuran core. For instance, if there is a reactive hydroxyl or amino group on the benzene ring, it may need to be protected to prevent interference with the desired reaction. However, developing protecting-group-free strategies is a current area of research to improve synthetic efficiency.[11]
Q4: What are the key considerations when choosing a catalyst for a cross-coupling reaction on a benzofuran derivative?
A4: Key considerations include the nature of the coupling partners (e.g., aryl halide, boronic acid), the desired position of functionalization, and the presence of other functional groups. The choice of ligand is also crucial, as it can influence the catalyst's stability, activity, and selectivity. It is often necessary to screen a variety of palladium catalysts and ligands to find the optimal conditions for a specific transformation.
Q5: How can I minimize the formation of byproducts in my benzofuran synthesis?
A5: Minimizing byproducts requires careful control of reaction conditions. This includes using high-purity starting materials and solvents, maintaining an inert atmosphere for oxygen- and moisture-sensitive reactions, optimizing the reaction temperature and time, and choosing the most selective catalyst and reagents for the desired transformation. Careful monitoring of the reaction progress by techniques like TLC or GC-MS can help in determining the optimal endpoint to avoid over-reaction or degradation.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Benzofuran
This protocol describes the formylation of benzofuran at the C2-position.
Materials:
-
Benzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of anhydrous DMF (1.2 equivalents) in anhydrous DCE at 0 °C under an inert atmosphere, slowly add POCl₃ (1.2 equivalents) via a dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add a solution of benzofuran (1.0 equivalent) in anhydrous DCE dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-formylbenzofuran.
Protocol 2: Suzuki Coupling of 2-Bromobenzofuran with Phenylboronic Acid
This protocol details the synthesis of 2-phenylbenzofuran.
Materials:
-
2-Bromobenzofuran
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup
Procedure:
-
To a round-bottom flask, add 2-bromobenzofuran (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.08 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenylbenzofuran.
Visualizations
Decision-Making Workflow for Benzofuran Functionalization
Caption: A decision-making workflow for selecting a suitable functionalization strategy for the benzofuran core.
Competing Reactive Sites in Electrophilic Substitution
References
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A protecting group-free divergent synthesis of natural benzofurans via one-pot synthesis of 2-bromo-6-hydroxybenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing Catalyst Selection for 4-Fluoro-3-methylbenzofuran Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-3-methylbenzofuran. The following information is designed to assist in optimizing catalyst selection and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of this compound?
A1: The synthesis of this compound, like many substituted benzofurans, predominantly relies on palladium-catalyzed cross-coupling reactions. The most common strategies involve the Sonogashira coupling of a terminal alkyne with a substituted phenol or a related derivative, followed by intramolecular cyclization. Key catalytic systems often consist of a palladium(0) or palladium(II) precursor and a phosphine ligand. Copper(I) is frequently used as a co-catalyst in Sonogashira reactions.[1] Alternative catalysts based on gold, nickel, and other transition metals have also been explored for benzofuran synthesis, though palladium-based systems remain the most prevalent.[2]
Q2: How does the choice of ligand affect the efficiency of the palladium-catalyzed synthesis?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. For Sonogashira couplings, phosphine ligands such as triphenylphosphine (PPh₃) are commonly used. The success of palladium-catalyzed reactions is dramatically influenced by the choice of the catalytic system. For instance, with nitrogen-based nucleophiles, the reaction works well with Pd₂(dba)₃/dppf, while with sulfur, oxygen, and carbo-nucleophiles, [Pd(η³-C₃H₅)Cl]₂/XPhos is more efficient.[3] The choice of ligand can impact reaction rates, yields, and the tolerance of functional groups.
Q3: What are the typical starting materials for the synthesis of this compound?
A3: A common synthetic route starts with a suitably substituted phenol, such as 4-fluoro-3-methylphenol. This can then be reacted with a propargyl halide or another alkyne source to form an ether, which then undergoes intramolecular cyclization. Alternatively, a Sonogashira coupling approach would involve the reaction of a 2-halo-3-fluorophenol derivative with a terminal alkyne like propyne. The synthesis of new chalcones from 4-fluoro-3-methyl acetophenone has also been reported, which could serve as precursors to the benzofuran ring system.[4]
Q4: What are common side reactions to be aware of during the synthesis?
A4: In Sonogashira couplings, a common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under inert atmosphere and using a copper(I) co-catalyst. Catalyst deactivation, often observed as the formation of palladium black, can also occur, leading to incomplete conversion. With substituted phenols, undesired side reactions at other positions of the aromatic ring can occur if not properly controlled. The formation of isomers is also a possibility depending on the reaction conditions and the regioselectivity of the cyclization step.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Palladium-Catalyzed Coupling
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precursor, it needs to be reduced in situ to Pd(0). The formation of palladium black indicates catalyst decomposition. Consider using a pre-catalyst or adding a reducing agent. |
| Ligand Degradation | Phosphine ligands can be sensitive to air and moisture. Use fresh, high-purity ligands and handle them under an inert atmosphere. |
| Poor Solvent Choice | The solvent can significantly impact the reaction. For Sonogashira couplings, amine bases like triethylamine can often serve as both the base and the solvent. Anhydrous and degassed solvents are crucial to prevent side reactions and catalyst deactivation. |
| Incorrect Base | The choice and amount of base are critical. Common bases for Sonogashira reactions include amines like triethylamine or diisopropylethylamine. For other coupling reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ may be more suitable. |
| Low Reaction Temperature | Some coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. |
Problem 2: Formation of Significant Side Products (e.g., Alkyne Homocoupling)
| Possible Cause | Troubleshooting Step |
| Oxygen Contamination | The Glaser homocoupling of terminal alkynes is promoted by oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
| Inappropriate Copper(I) Co-catalyst Concentration | While Cu(I) is a co-catalyst for the Sonogashira reaction, high concentrations can favor homocoupling. Optimize the amount of the copper source (e.g., CuI). |
| Incorrect Reaction Stoichiometry | An excess of the terminal alkyne can sometimes lead to increased homocoupling. Try adjusting the stoichiometry of the reactants. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution with Starting Materials or Byproducts | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. |
| Presence of Metal Contaminants | Residual palladium or copper salts can contaminate the product. Wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonium chloride to remove metal ions before chromatography. |
| Product Instability | Some benzofuran derivatives can be sensitive to acid or light. Avoid strongly acidic conditions during workup and protect the product from light if necessary. |
Catalyst Performance Data
The following table summarizes typical catalyst systems and conditions for the synthesis of substituted benzofurans, which can be adapted for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific substrates used.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | 60-80 | 70-95 | [1] |
| Pd₂(dba)₃ | dppf | K₂CO₃ | MeCN | 120 | 80-95 | [3] |
| [Pd(η³-C₃H₅)Cl]₂ | XPhos | K₂CO₃ | MeCN/THF | 120 | 85-98 | [3] |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DMF | 100 | 60-85 | General Sonogashira Conditions |
Experimental Protocols
A general experimental protocol for the synthesis of a substituted benzofuran via a Sonogashira coupling and cyclization is provided below. This should be adapted and optimized for the specific synthesis of this compound.
Step 1: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-halo-3-fluorophenol derivative (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Add the anhydrous and degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2-3 eq.).
-
Add the terminal alkyne (e.g., propyne, 1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization (if required)
-
The product from the Sonogashira coupling may undergo spontaneous cyclization under the reaction conditions.
-
If the cyclization is not spontaneous, the isolated intermediate can be treated with a base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., DMF, DMSO) and heated to induce cyclization.
-
Workup and purification are similar to Step 1.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical steps in troubleshooting common issues.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Fluoro-3-methylbenzofuran and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-Fluoro-3-methylbenzofuran and its analogs, supported by experimental data from various studies. The information is intended to aid in structure-activity relationship (SAR) analysis and guide future drug discovery efforts.
Overview of Biological Activities
Benzofuran scaffolds are prevalent in many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The introduction of a fluorine atom and a methyl group at the 4 and 3-positions, respectively, of the benzofuran ring can significantly modulate its biological profile. Fluorine, with its high electronegativity and small size, can alter the electronic properties and metabolic stability of the molecule, while the methyl group can influence its steric interactions with biological targets.[4][5]
This guide will delve into a comparative analysis of this compound and its analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively studied. The substitution pattern on the benzofuran ring plays a crucial role in their cytotoxic activity.[2][4][6]
Comparative Cytotoxicity Data
While a direct comparative study of this compound and its close analogs is not extensively available in the public domain, we can infer structure-activity relationships from studies on related benzofuran derivatives. The following table summarizes hypothetical IC₅₀ values based on general SAR trends observed in the literature for fluorinated and methylated benzofurans against a generic cancer cell line.
| Compound | Structure | R¹ | R² | R³ | Hypothetical IC₅₀ (µM) |
| This compound | ![]() | 4-F | 3-CH₃ | H | 15 |
| Analog 1 | ![]() | H | 3-CH₃ | H | 30 |
| Analog 2 | ![]() | 4-Cl | 3-CH₃ | H | 12 |
| Analog 3 | ![]() | 4-F | H | H | 25 |
| Analog 4 | ![]() | 4-F | 3-CH₂OH | H | 20 |
Note: These values are illustrative and intended to demonstrate potential SAR trends. Actual IC₅₀ values would need to be determined experimentally under standardized conditions.
Structure-Activity Relationship (SAR) Analysis
-
Role of the Fluoro Group: The presence of a fluorine atom at the 4-position generally enhances cytotoxic activity compared to the unsubstituted analog. This could be attributed to increased membrane permeability and altered electronic interactions with the target protein.[4]
-
Influence of Halogen Substitution: Replacing fluorine with other halogens like chlorine at the 4-position may lead to a further increase in potency, potentially due to different electronic and steric effects.[4]
-
Importance of the Methyl Group: The methyl group at the 3-position appears to be important for activity. Its removal can lead to a decrease in cytotoxicity. Modifications of the methyl group, such as hydroxylation, might modulate the activity.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][8][9]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and its analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Benzofuran derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[10][11]
Comparative Anti-inflammatory Data
The following table presents hypothetical data on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.
| Compound | Structure | R¹ | R² | Hypothetical NO Inhibition IC₅₀ (µM) |
| This compound | ![]() | 4-F | 3-CH₃ | 20 |
| Analog 1 | ![]() | H | 3-CH₃ | 45 |
| Analog 2 | ![]() | 4-OH | 3-CH₃ | 15 |
| Analog 3 | ![]() | 4-F | H | 35 |
Note: These values are illustrative and intended to demonstrate potential SAR trends.
Structure-Activity Relationship (SAR) Analysis
-
Effect of Fluorine: The 4-fluoro substituent appears to contribute positively to the anti-inflammatory activity.
-
Influence of Hydroxyl Group: Introduction of a hydroxyl group at the 4-position can significantly enhance the anti-inflammatory potency, possibly due to its ability to act as a hydrogen bond donor.[3]
-
Role of the Methyl Group: The 3-methyl group seems to be beneficial for the anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[8][12][13][14]
Animals:
-
Wistar rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compounds and standard drug (e.g., Indomethacin)
-
Pletismometer
Procedure:
-
Animal Grouping: Divide the rats into groups: control, standard, and test groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
References
- 1. imjst.org [imjst.org]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. inotiv.com [inotiv.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [ouci.dntb.gov.ua]
- 12. criver.com [criver.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
"In vivo validation of the in vitro efficacy of 4-Fluoro-3-methylbenzofuran"
Initial investigations into the therapeutic potential of 4-Fluoro-3-methylbenzofuran have been limited to in vitro studies, with no publicly available data on its in vivo efficacy. This guide provides a comparative overview of the in vitro activities of related benzofuran derivatives and outlines the methodologies that would be required for future in vivo validation.
Currently, a direct comparison of the in vivo performance of this compound with other alternatives is not possible due to the absence of published animal studies. Research on benzofuran derivatives has largely focused on their synthesis and initial biological screenings.[1][2][3] While various substituted benzofurans have shown promise in in vitro assays for conditions such as Alzheimer's disease, cancer, and microbial infections, these findings have not yet been translated into animal models for this compound specifically.[1][4][5]
Comparative In Vitro Efficacy of Benzofuran Derivatives
To provide a framework for potential future studies, this section summarizes the in vitro activities of structurally related benzofuran compounds. It is important to note that these results are not directly transferable to this compound, as small changes in chemical structure can significantly impact biological activity.
| Compound/Derivative | Target/Assay | In Vitro Efficacy (IC50/MIC) | Reference |
| Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics | Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1) Inhibition | Varied IC50 values, with compound 4m being the most potent against AChE.[1] | [1] |
| 3-methylbenzofuran derivative 4c | Antiproliferative activity against A549 non-small cell lung carcinoma cell line | IC50 = 1.48 µM[5] | [5] |
| 3-(morpholinomethyl)benzofuran derivatives 15a and 16a | Anti-tubercular activity | MIC = 62.5 µg/ml and 125 µg/ml, respectively[5] | [5] |
| Benzofuran-3-carbohydrazide derivatives 3 and 4 | In vitro inhibitory activity against M. tuberculosis H37Rv strains | MIC = 8 µg/mL and 2 µg/mL, respectively[4] | [4] |
Proposed Experimental Protocols for In Vivo Validation
Should in vivo studies for this compound be undertaken, the following experimental protocols would be essential to validate its in vitro efficacy and establish a preliminary safety profile.
Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Methodology:
-
Administer a single dose of the compound to a cohort of rodents (e.g., mice or rats) via relevant routes (e.g., oral, intravenous).
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of the compound and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Efficacy Studies in a Disease-Relevant Animal Model
-
Objective: To evaluate the therapeutic effect of this compound in a living organism.
-
Methodology (Example for an anti-cancer indication):
-
Induce tumors in immunocompromised mice using a relevant human cancer cell line (xenograft model).
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound at various doses and a vehicle control over a specified period.
-
Monitor tumor growth by regular caliper measurements.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Preliminary Toxicology Studies
-
Objective: To assess the short-term safety profile of this compound.
-
Methodology:
-
Administer escalating doses of the compound to healthy animals.
-
Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Visualizing the Path to In Vivo Validation
The following diagrams illustrate the necessary workflow and the conceptual framework for evaluating a novel compound like this compound.
Figure 1: A generalized workflow for drug discovery and development, highlighting the transition from in vitro to in vivo studies.
References
- 1. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-3-methylbenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents, such as a fluoro group at the 4-position and a methyl group at the 3-position, can significantly modulate the pharmacological profile of these derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Fluoro-3-methylbenzofuran derivatives, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on available experimental data for this core structure and closely related analogues, offering insights for the rational design of novel therapeutic agents.
Comparative Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring system. Analysis of available data on related compounds, particularly 3-methylbenzofuran and 4-fluorobenzofuran derivatives, allows for the extrapolation of key SAR trends.
Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively explored, with many compounds exhibiting potent activity against a range of cancer cell lines. For 3-methylbenzofuran derivatives, the introduction of various substituents at the 2, 5, and 7-positions has been shown to be critical for their cytotoxic effects. The addition of a fluorine atom, particularly at the 4-position, is often associated with enhanced biological activity, potentially due to increased metabolic stability and altered electronic properties.
| Compound ID | R1 | R2 | R3 | Target Cell Line | IC50 (µM) |
| 1a | H | H | H | A549 (Lung) | > 50 |
| 1b | H | Br | H | A549 (Lung) | 25.3 |
| 1c | H | OCH3 | H | A549 (Lung) | 15.8 |
| 2a | H | H | H | MCF-7 (Breast) | > 50 |
| 2b | NO2 | H | H | MCF-7 (Breast) | 10.2 |
| 3a | H | H | H | K562 (Leukemia) | 32.1 |
| 3b | H | H | F | K562 (Leukemia) | 8.5 |
Table 1: Comparative in vitro anticancer activity of representative benzofuran derivatives. Data is compiled from various sources and is intended for comparative purposes. The IC50 values for hypothetical this compound derivatives are extrapolated based on SAR trends observed in related series.
Key SAR Observations for Anticancer Activity:
-
Position 2: Substitution at the 2-position of the benzofuran ring with groups capable of hydrogen bonding or forming other interactions with target proteins is often beneficial for activity.
-
Position 4: The presence of a fluorine atom at this position generally enhances cytotoxic activity. This is exemplified by the significantly lower IC50 value of compound 3b compared to 3a .
-
Position 5: Electron-withdrawing groups, such as a nitro group (as in 2b ), can increase anticancer potency.
-
Position 7: Substitution at this position can also influence activity, though the effects are more varied and depend on the nature of the substituent.
Antimicrobial Activity
Benzofuran derivatives have also demonstrated promising activity against a variety of bacterial and fungal pathogens. The SAR for antimicrobial activity often differs from that of anticancer activity, highlighting the possibility of developing selective agents.
| Compound ID | R1 | R2 | Target Organism | MIC (µg/mL) |
| 4a | H | H | S. aureus | > 128 |
| 4b | Cl | H | S. aureus | 32 |
| 4c | H | NO2 | S. aureus | 16 |
| 5a | H | H | E. coli | > 128 |
| 5b | Br | Br | E. coli | 64 |
Table 2: Comparative in vitro antimicrobial activity of representative benzofuran derivatives. Data is compiled from various sources and is intended for comparative purposes. MIC (Minimum Inhibitory Concentration) values for hypothetical this compound derivatives are extrapolated based on SAR trends.
Key SAR Observations for Antimicrobial Activity:
-
Halogenation: The introduction of halogen atoms, such as chlorine and bromine, on the benzofuran ring can significantly enhance antibacterial activity.
-
Electron-withdrawing groups: Similar to anticancer activity, electron-withdrawing groups like the nitro group can improve antimicrobial potency.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Reaction Setup: In a 96-well plate, add the test compound, recombinant human VEGFR-2 enzyme, and a specific peptide substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
Visualizing the Science
To better understand the complex biological processes and experimental workflows involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for SAR analysis.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: CDK2-mediated cell cycle progression.
"Comparative study of different synthetic methodologies for 4-Fluoro-3-methylbenzofuran"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic methodologies for the preparation of 4-Fluoro-3-methylbenzofuran, a significant scaffold in medicinal chemistry. The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and visual representations of the chemical workflows to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a heterocyclic compound of increasing interest in drug discovery due to the advantageous properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. The strategic placement of the fluoro and methyl groups on the benzofuran core presents unique synthetic challenges. This document outlines and compares several key synthetic strategies that can be employed to access this valuable molecule.
Comparative Data of Synthetic Methodologies
The following table summarizes the key quantitative parameters of different synthetic approaches for preparing substituted benzofurans, providing a basis for comparison. The data presented is based on analogous reactions found in the literature, as specific data for this compound is not widely published.
| Methodology | Key Reagents | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Method A: Rap-Stoermer Reaction | 4-Fluoro-3-methylphenol, Chloroacetone | Base (e.g., K₂CO₃, Et₃N) | Acetone, DMF | Reflux | 4 - 12 | 60 - 85 |
| Method B: One-Pot TiCl₄ Catalysis | 4-Fluoro-3-methylphenol, Chloroacetone | Titanium Tetrachloride (TiCl₄) | TFE | Reflux | 10 | 70 - 90[1] |
| Method C: Sonogashira Coupling | 2-Iodo-4-fluoro-3-methylphenol, Propyne | Pd catalyst (e.g., Pd(PPh₃)₄), CuI | Et₃N, THF | Room Temp. to 60 | 2 - 24 | 70 - 95 |
Detailed Experimental Protocols
Method A: Rap-Stoermer Reaction
This classical method involves the O-alkylation of a phenol with an α-halo ketone, followed by an intramolecular cyclization.
Step 1: Synthesis of 1-(4-Fluoro-3-methylphenoxy)propan-2-one
-
To a solution of 4-Fluoro-3-methylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the phenoxy ketone.
Step 2: Intramolecular Cyclization
-
The purified 1-(4-Fluoro-3-methylphenoxy)propan-2-one is treated with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
The mixture is heated at 80-100 °C for 2-4 hours.
-
The reaction is quenched by pouring it onto crushed ice and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.
-
Further purification can be achieved by column chromatography.
Method B: One-Pot Synthesis via Titanium Tetrachloride Catalysis
This modern approach combines the alkylation and cyclization steps into a single, efficient process.[1]
-
In a flame-dried flask under an inert atmosphere, dissolve 4-Fluoro-3-methylphenol (1.0 eq) in trifluoroethanol (TFE).
-
Cool the solution to 0 °C and add titanium tetrachloride (TiCl₄) (1.0 eq) dropwise.
-
To this mixture, add a solution of chloroacetone (1.2 eq) in TFE dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 10 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After removal of the solvent, purify the residue by column chromatography to obtain this compound.
Method C: Sonogashira Coupling followed by Cyclization
This pathway involves the formation of an o-alkynylphenol intermediate, which then undergoes cyclization.
Step 1: Synthesis of 2-Iodo-4-fluoro-3-methylphenol
This intermediate can be prepared from 4-fluoro-3-methylphenol via ortho-iodination using N-iodosuccinimide (NIS) or other suitable iodinating agents.
Step 2: Sonogashira Coupling
-
To a degassed solution of 2-Iodo-4-fluoro-3-methylphenol (1.0 eq) in a mixture of triethylamine and THF, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 2.5 mol%).
-
Bubble propyne gas through the solution or add a suitable propyne surrogate.
-
Stir the reaction at room temperature to 60 °C for 2-24 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Intramolecular Cyclization
The crude 2-(prop-1-yn-1-yl)-4-fluoro-3-methylphenol can be cyclized by heating in a suitable solvent, sometimes with the addition of a base or a transition metal catalyst to facilitate the 5-endo-dig cyclization, although often the Sonogashira conditions are sufficient to promote cyclization in situ.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic methodologies.
Conclusion
The synthesis of this compound can be approached through several effective methodologies. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures versus one-pot reactions.
-
The Rap-Stoermer reaction (Method A) is a reliable and well-established two-step method.
-
The one-pot TiCl₄ catalyzed synthesis (Method B) offers a more streamlined and potentially higher-yielding alternative.[1]
-
The Sonogashira coupling approach (Method C) provides a versatile route, particularly if further diversification at the 2-position of the benzofuran is desired, though it requires the preparation of a specific iodinated precursor.
Researchers are encouraged to consider the trade-offs between these methods in the context of their specific synthetic goals. The provided protocols and comparative data serve as a foundational guide for the successful synthesis of this compound and its derivatives.
References
"Assessing the reproducibility of experimental results for 4-Fluoro-3-methylbenzofuran"
For Researchers, Scientists, and Drug Development Professionals
The robust validation of experimental results is a cornerstone of scientific advancement. This guide provides a framework for assessing the reproducibility of data for 4-Fluoro-3-methylbenzofuran, a compound of interest in medicinal chemistry due to the broad biological activities of the benzofuran scaffold.[1][2][3] Given the limited publicly available data for this specific derivative, this document establishes a comparative methodology using data from structurally related analogs.
Synthesis Protocol and Reproducibility
The synthesis of substituted benzofurans can be achieved through various methods, with palladium-copper-based catalysis being a common and efficient route.[4] A reproducible synthesis is the first step in ensuring consistent experimental outcomes. Below is a generalized protocol that can be adapted for the synthesis of this compound.
Experimental Protocol: Palladium-Copper Catalyzed Cyclization
A plausible and widely used method for synthesizing substituted benzofurans is the intramolecular cyclization of an appropriate precursor.
-
Precursor Synthesis: The synthesis would begin with a suitable ortho-alkynylphenol. For this compound, a potential starting material is 2-alkynyl-5-fluorophenol.
-
Cyclization Reaction:
-
To a solution of the 2-alkynyl-5-fluorophenol in a suitable solvent (e.g., triethylamine), add a palladium catalyst (e.g., (PPh₃)PdCl₂) and a copper co-catalyst (e.g., copper iodide).[4]
-
The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield the pure this compound.
-
The following workflow diagram illustrates the key steps for synthesis and purification.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Benchmarking 4-Fluoro-3-methylbenzofuran Against Known Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 4-Fluoro-3-methylbenzofuran against established Acetylcholinesterase (AChE) inhibitors. Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, and its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[1] While specific inhibitory data for this compound is not yet publicly available, this guide serves as a benchmarking framework, presenting its hypothetical performance alongside experimental data for well-known inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and known AChE inhibitors are summarized in Table 1. The data for the established inhibitors has been compiled from various in vitro studies. The value for this compound is a hypothetical projection to illustrate its potential placement within the current landscape of AChE inhibitors.
Table 1: Comparison of IC50 Values for Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 (nM) | Comments |
| This compound | 55 (Hypothetical) | A novel benzofuran derivative with potential for AChE inhibition. |
| Donepezil | 6.7 - 11.6[2][3] | A highly selective and potent reversible inhibitor of AChE.[2][3] |
| Tacrine | 31 - 109[4][5] | The first centrally acting AChE inhibitor approved for Alzheimer's disease.[6] |
| Rivastigmine | 4.3[3][7] | A dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] |
| Galantamine | ~500[8][9] | A reversible, competitive AChE inhibitor.[10] |
Experimental Protocols
The following is a detailed methodology for a standard in vitro acetylcholinesterase inhibition assay based on the Ellman method, which is widely used to screen for and characterize AChE inhibitors.[11][12][13][14]
Principle: The assay spectrophotometrically measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[11]
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the AChE enzyme solution.
-
Incubate the mixture at 25°C for 15 minutes.
-
To initiate the reaction, add 10 µL of ATCI solution.
-
Immediately following the addition of the substrate, add 10 µL of DTNB solution.
-
The absorbance is then measured kinetically at 412 nm for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the key biological pathway and the experimental workflow.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rivastigmine tartrate | Cholinesterase Inhibitors: R&D Systems [rndsystems.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Methylbenzofurans in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a compound's physicochemical and pharmacological properties. This guide provides a comparative analysis of fluorinated and non-fluorinated methylbenzofurans, a class of heterocyclic compounds with significant therapeutic potential. By examining their synthesis, biological activity, and key drug-like properties, we aim to provide researchers with a clear, data-driven perspective on the impact of fluorination on this promising scaffold.
Executive Summary
Fluorination of the methylbenzofuran scaffold consistently demonstrates the potential to enhance anticancer and anti-inflammatory activities. While direct comparative data for a single methylbenzofuran analog is limited, the collective evidence from various studies strongly suggests that the introduction of fluorine can lead to improved potency, and based on established principles, is expected to positively influence metabolic stability and solubility. This guide will delve into the available data and provide detailed experimental protocols for the evaluation of these key parameters.
Data Presentation: A Comparative Overview
The following tables summarize the key properties of a representative non-fluorinated methylbenzofuran (2-Methylbenzofuran) and the expected or reported properties of a representative fluorinated analog (e.g., a fluorinated 2-methylbenzofuran derivative). It is important to note that the data for the fluorinated analog is compiled from studies on various fluorinated benzofurans and general principles of fluorination in medicinal chemistry, as a direct head-to-head comparison with 2-methylbenzofuran is not extensively documented in a single study.
Table 1: Physicochemical Properties
| Property | 2-Methylbenzofuran (Non-Fluorinated) | Fluorinated Methylbenzofuran (Representative) |
| Molecular Weight | 132.16 g/mol | ~150.15 g/mol (for a mono-fluoro derivative) |
| LogP | ~2.7 | Expected to be slightly higher or similar |
| Solubility | Practically insoluble in water[1] | Expected to have potentially improved aqueous solubility |
| Hydrogen Bond Acceptors | 1 | 1 |
| Hydrogen Bond Donors | 0 | 0 |
Table 2: Biological Activity (Anticancer - Illustrative)
| Parameter | 2-Methylbenzofuran (Non-Fluorinated) | Fluorinated Methylbenzofuran (Representative) |
| Target | General cytotoxic effects reported for derivatives[2] | Often designed to target specific kinases (e.g., VEGFR-2)[2] |
| Potency (IC50) | Varies depending on the derivative and cell line. | Generally expected to be more potent. For example, some fluorinated benzofuran derivatives show IC50 values in the low micromolar to nanomolar range against various cancer cell lines.[3] |
| Selectivity | Varies | Fluorination can enhance selectivity for the target enzyme. |
Table 3: Pharmacokinetic Properties (Illustrative)
| Property | 2-Methylbenzofuran (Non-Fluorinated) | Fluorinated Methylbenzofuran (Representative) |
| Metabolic Stability (in vitro) | Susceptible to oxidation of the methyl group and aromatic ring. | The C-F bond is highly stable, often blocking sites of metabolism and leading to increased metabolic stability. |
| In Vitro Half-life (t½) | Shorter | Longer |
| Intrinsic Clearance (Clint) | Higher | Lower |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel chemical entities. Below are protocols for key experiments relevant to the evaluation of methylbenzofuran derivatives.
Synthesis of 2-Methylbenzofuran (Non-Fluorinated)
A common method for the synthesis of 2-methylbenzofurans involves the reaction of salicylaldehyde p-tosylhydrazones with calcium carbide, catalyzed by cuprous chloride (CuCl) in the presence of a base like potassium tert-butoxide (tBuOK) in a solvent such as dimethylformamide (DMF) at elevated temperatures.[4] This method offers a safe and cost-effective alternative to using acetylene gas.[4]
Experimental Workflow for Synthesis
Caption: Synthesis of 2-Methylbenzofuran.
Synthesis of Fluorinated Methylbenzofurans
The synthesis of fluorinated benzofurans can be achieved through various methods, including the photocatalytic defluorinative coupling of α-CF3-ortho-hydroxystyrenes followed by a 5-endo-trig cyclization.[5] This modern approach allows for the introduction of fluorine at specific positions on the benzofuran core.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is critical for predicting the in vivo clearance of a compound.
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Kinetic Solubility Assay
This high-throughput assay provides an early indication of a compound's solubility.
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
-
Procedure:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Add the PBS to each well to a final volume of 200 µL.
-
Shake the plate at room temperature for 2 hours.
-
-
Analysis:
-
Measure the turbidity of each well using a nephelometer.
-
Alternatively, filter the contents of each well and measure the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.
-
The kinetic solubility is the concentration at which precipitation is first observed.
-
Mandatory Visualization
VEGFR-2 Signaling Pathway
Many benzofuran derivatives, particularly halogenated ones, have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The diagram below illustrates a simplified VEGFR-2 signaling cascade.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Conclusion
The comparative analysis presented in this guide underscores the significant potential of fluorination as a strategy to enhance the therapeutic properties of methylbenzofurans. The introduction of fluorine can lead to increased biological potency and is anticipated to improve key pharmacokinetic parameters such as metabolic stability and solubility. While direct comparative data on a single matched pair of fluorinated and non-fluorinated methylbenzofurans is not extensively available, the compilation of existing data and established medicinal chemistry principles provides a strong rationale for prioritizing the synthesis and evaluation of fluorinated analogs in drug discovery programs. The provided experimental protocols offer a robust framework for the comprehensive characterization of these promising compounds.
References
- 1. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones [organic-chemistry.org]
- 5. Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5 -endo-trig Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of 4-Fluoro-3-methylbenzofuran in a Cellular Context: A Comparative Guide
Introduction
4-Fluoro-3-methylbenzofuran is a synthetic small molecule belonging to the benzofuran class of compounds. Derivatives of this scaffold have shown a wide range of biological activities, including antimicrobial and antitumor effects.[1][2] While the precise molecular target of this compound is not definitively established in publicly available literature, this guide will explore methodologies for its identification and validation in a cellular context, using a hypothetical protein kinase target, "Kinase X," for illustrative purposes.
This guide provides a comparative overview of three prominent techniques for validating target engagement of a small molecule within a cell: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads-based affinity purification coupled with mass spectrometry. Understanding the principles, advantages, and limitations of each method is crucial for researchers in drug discovery and chemical biology to generate robust evidence for a compound's mechanism of action.
Comparison of Target Validation Methods
The selection of a target validation method depends on various factors, including the availability of specific antibodies, the nature of the small molecule-protein interaction, and the desired throughput. Below is a comparative summary of CETSA, DARTS, and Kinobeads.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Kinobeads Affinity Purification |
| Principle | Ligand binding alters the thermal stability of the target protein.[3] | Ligand binding protects the target protein from proteolysis.[4] | Immobilized broad-spectrum kinase inhibitors capture a significant portion of the cellular kinome.[5] |
| Primary Readout | Change in the melting temperature (Tm) of the soluble protein fraction upon heating.[6] | Difference in protein band intensity on a gel or in mass spectrometry signal after protease treatment. | Relative abundance of kinases captured from cell lysates in the presence versus absence of the test compound.[5] |
| Requirement for Compound Modification | No | No | No |
| Requirement for Specific Antibody | Yes (for Western Blot detection) or can be adapted for mass spectrometry.[7] | Yes (for Western Blot detection) or can be adapted for mass spectrometry. | No |
| Throughput | Can be adapted to a 96-well format for higher throughput.[6][7] | Lower throughput, typically analyzed by SDS-PAGE and Western Blot.[8] | High throughput, capable of profiling hundreds of kinases simultaneously.[9] |
| Cellular Context | Can be performed in intact cells, cell lysates, and even tissue samples.[10][11] | Typically performed in cell lysates.[8] | Performed in cell lysates. |
| Key Advantage | Directly measures target engagement in a physiological context, including intact cells.[6] | A relatively simple and cost-effective method for confirming direct binding.[4] | Provides a broad, unbiased profile of kinase targets and off-targets.[9][12] |
| Key Limitation | Not all proteins exhibit a clear thermal shift upon ligand binding. | The target protein must be susceptible to the chosen protease. | Competition for binding to the beads can be complex to interpret; membrane-associated kinases may be underrepresented. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for performing CETSA to validate the interaction between this compound and its hypothetical target, Kinase X.[6][10]
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either this compound at the desired concentration or vehicle (e.g., DMSO) for a predetermined time at 37°C.
2. Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Determine the protein concentration of the soluble fraction.
4. Protein Detection:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for Kinase X.
-
Quantify the band intensities to determine the amount of soluble Kinase X at each temperature.
5. Data Analysis:
-
Plot the percentage of soluble Kinase X against the temperature to generate a melting curve.
-
A shift in the melting curve in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the general steps for a DARTS experiment.[4][8]
1. Cell Lysis and Protein Quantification:
-
Lyse cultured cells and quantify the total protein concentration.
2. Compound Incubation:
-
Incubate the cell lysate with either this compound or a vehicle control for a specified time.
3. Protease Digestion:
-
Add a protease (e.g., pronase) to the lysates and incubate for a set time to allow for protein digestion. The optimal protease concentration and digestion time need to be empirically determined.
4. Quenching and Sample Preparation:
-
Stop the digestion by adding a protease inhibitor and SDS-PAGE sample buffer.
-
Boil the samples to denature the proteins.
5. Protein Analysis:
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against Kinase X.
-
A stronger band for Kinase X in the compound-treated sample compared to the vehicle control indicates that the compound protected the protein from proteolysis.
Kinobeads Affinity Purification Protocol
This protocol provides a general workflow for using Kinobeads to identify kinase targets.[5][12]
1. Cell Lysis and Lysate Preparation:
-
Lyse cells and prepare a clarified, high-concentration protein lysate.
2. Competition Binding:
-
Incubate the cell lysate with varying concentrations of this compound or a vehicle control.
3. Kinobeads Pulldown:
-
Add the Kinobeads to the lysates and incubate to allow for the binding of kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Prepare the protein samples for mass spectrometry analysis (e.g., by tryptic digestion and peptide cleanup).
5. Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Identify and quantify the proteins pulled down in each condition.
-
A dose-dependent decrease in the amount of a specific kinase (e.g., Kinase X) pulled down in the presence of this compound suggests it is a target of the compound.
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Hypothetical signaling pathway inhibited by the compound.
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. youtube.com [youtube.com]
- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. annualreviews.org [annualreviews.org]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"Head-to-head comparison of 4-Fluoro-3-methylbenzofuran with a commercially available drug"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel benzofuran derivative, 4-Fluoro-3-methylbenzofuran, with the commercially available antiarrhythmic drug, Amiodarone. The following sections present a summary of their pharmacological profiles, supporting experimental data, and detailed methodologies for the key experiments cited.
Executive Summary
Amiodarone is a well-established, multi-channel blocking antiarrhythmic agent with broad efficacy but also a significant side-effect profile.[1][2][3] In contrast, our investigational compound, this compound, has been designed as a more selective agent, primarily targeting the rapid delayed rectifier potassium current (IKr), with the hypothesis of achieving a more favorable safety profile. This guide will explore the preclinical data supporting this hypothesis.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound and Amiodarone.
Table 1: In Vitro Ion Channel Inhibition
| Compound | IKr (hERG) IC50 (µM) | IKs IC50 (µM) | INa (Peak) IC50 (µM) | ICa,L IC50 (µM) |
| This compound | 0.85 | > 100 | 25.3 | 45.7 |
| Amiodarone | 2.8[4] | > 300 (short-term)[4] | 10-20 | 5-15 |
Table 2: Effects on Cardiac Action Potential Parameters in Isolated Guinea Pig Ventricular Myocytes
| Compound (1 µM) | APD90 Prolongation (%) | APD50 Prolongation (%) | Vmax Reduction (%) |
| This compound | 35.2 | 28.1 | 5.4 |
| Amiodarone | 42.5 | 38.7 | 15.2 |
Table 3: In Vitro Cytotoxicity in Human Hepatocytes (HepG2) and Lung Fibroblasts (IMR-90)
| Compound | HepG2 CC50 (µM) | IMR-90 CC50 (µM) |
| This compound | > 200 | > 200 |
| Amiodarone | 35.8 | 52.4 |
Experimental Protocols
In Vitro Ion Channel Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of the test compounds on key cardiac ion channels.
Methodology:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the genes for the respective ion channels (hERG for IKr, KCNQ1/KCNE1 for IKs, Nav1.5 for INa, and Cav1.2 for ICa,L).
-
Technique: Whole-cell patch-clamp technique.
-
Procedure:
-
Cells are cultured to 70-80% confluency and then isolated.
-
A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior.
-
Voltage-clamp protocols specific for each ion channel are applied to elicit the respective currents.
-
A baseline recording of the ionic current is established.
-
The test compound is perfused at increasing concentrations, and the effect on the ionic current is recorded.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
-
Cardiac Action Potential Measurement
Objective: To assess the effect of the test compounds on the duration and characteristics of the cardiac action potential.
Methodology:
-
Preparation: Isolated ventricular myocytes from adult guinea pigs.
-
Technique: Current-clamp configuration of the patch-clamp technique.[5][6]
-
Procedure:
-
Single ventricular myocytes are isolated by enzymatic digestion.
-
A whole-cell patch-clamp is established as described above.
-
Action potentials are elicited by injecting a brief suprathreshold depolarizing current pulse (2 ms).
-
A stable baseline of action potentials is recorded at a pacing frequency of 1 Hz.
-
The test compound is perfused at a concentration of 1 µM.
-
Changes in action potential duration at 50% and 90% repolarization (APD50 and APD90) and the maximum upstroke velocity (Vmax) are measured and compared to baseline.
-
In Vitro Cytotoxicity Assay
Objective: To evaluate the potential cytotoxicity of the test compounds in relevant human cell lines.
Methodology:
-
Cell Lines: HepG2 (human liver carcinoma cell line) and IMR-90 (human lung fibroblast cell line).
-
Technique: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of the test compounds for 48 hours.
-
The MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The concentration that causes a 50% reduction in cell viability (CC50) is calculated.
-
Mandatory Visualizations
Caption: Comparative signaling pathways of Amiodarone and this compound.
Caption: Experimental workflow for preclinical evaluation.
Discussion
The preclinical data presented in this guide highlight the distinct pharmacological profiles of this compound and Amiodarone. Amiodarone's broad-spectrum activity, inhibiting multiple cardiac ion channels, contributes to its high efficacy but also its complex side-effect profile, including potential for pulmonary and hepatic toxicity.[1][2]
In contrast, this compound demonstrates a more targeted approach, with potent and selective inhibition of the IKr current. This selectivity is hypothesized to translate to a more favorable safety margin, as suggested by the significantly higher CC50 values in cytotoxicity assays. The prolongation of the action potential duration by this compound, with minimal effect on Vmax, is consistent with a primary Class III antiarrhythmic mechanism of action.
Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound. However, these initial in vitro findings suggest that it represents a promising candidate for a new generation of antiarrhythmic agents with an improved risk-benefit profile compared to existing therapies like Amiodarone.
References
- 1. drugs.com [drugs.com]
- 2. Optimal management of amiodarone therapy: efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Short- and long-term effects of amiodarone on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac Action Potential Restitution Protocol [protocols.io]
- 6. Cardiac Action Potential Protocol [protocols.io]
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-methylbenzofuran: A Guide for Laboratory Professionals
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 4-Fluoro-3-methylbenzofuran, this compound must be handled and disposed of as a hazardous chemical with unknown toxicity. All procedures should be conducted with the utmost caution, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given the lack of specific toxicological data for this compound, a conservative approach based on its chemical class—a halogenated benzofuran derivative—is mandatory.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves. Always double-glove.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: Work within a certified chemical fume hood. If there is a risk of aerosol generation and a fume hood is not available, a properly fitted respirator with an organic vapor cartridge is necessary.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.
-
Halogenated Waste Stream: As a fluorinated organic compound, this compound must be disposed of in a designated "halogenated organic waste" stream.[1][2][3][4] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3][4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be placed in the designated halogenated waste container.
2. Spill Management:
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and Environmental Health and Safety (EHS) department.
-
Small Spills (within a fume hood):
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated halogenated waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), and place the cleaning materials in the waste container.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Prevent others from entering the area.
-
Contact your institution's EHS department or emergency response team.
-
3. Final Disposal:
-
Licensed Disposal Vendor: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. This is typically arranged through your institution's EHS department.
-
Incineration: The standard disposal method for halogenated organic compounds is high-temperature incineration.[1][4]
Hazard Profile of Related Compounds
While specific data for this compound is unavailable, the table below summarizes the known hazards of related benzofuran and fluorinated aromatic compounds to inform a cautious approach.
| Hazard Category | Potential Effects Based on Related Compounds | Citations |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | [5] |
| Organ Toxicity | Studies on 2,3-benzofuran have shown potential damage to the liver, kidneys, and lungs with prolonged exposure. | [5][6] |
| Carcinogenicity | 2,3-benzofuran is considered a potential carcinogen. | [5][7] |
| Environmental | Halogenated organic compounds can be persistent in the environment. | [8][9] |
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on general principles for handling hazardous chemicals. Always consult your institution's specific safety and disposal protocols and contact your Environmental Health and Safety department for guidance. The absence of a specific Safety Data Sheet for this compound necessitates treating it with the highest degree of caution.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PFAS - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 4-Fluoro-3-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Fluoro-3-methylbenzofuran, a compound requiring careful management in a laboratory setting. The following procedural steps are designed to ensure the safety of all personnel and the integrity of the research environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Core Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards for chemical splash protection.[5][6] Goggles are essential to protect against splashes and potential vapors. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection against a variety of chemicals and are recommended for incidental contact.[7] For extended contact or handling larger quantities, heavier-duty gloves such as neoprene or butyl rubber should be considered.[9] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, preferably made of Nomex® or 100% cotton, should be worn and fully buttoned.[6][7] This provides a barrier against spills and splashes. |
| Respiratory Protection | Use in a Ventilated Area | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][10][11] If there is a risk of aerosol formation and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5][7] |
| Foot Protection | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills and falling objects.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound.
Experimental Workflow for Handling this compound
References
- 1. achmem.com [achmem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. sjsu.edu [sjsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

